Product packaging for ML186(Cat. No.:CAS No. 869469-51-2)

ML186

Cat. No.: B1663217
CAS No.: 869469-51-2
M. Wt: 436.5 g/mol
InChI Key: HRQXJJWQYKYFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ML186 is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55), a receptor implicated as a novel cannabinoid receptor. GPR55 is coupled to the G-protein G13, and its activation leads to the stimulation of RhoA, Cdc42, and Rac1, playing a potential role in modulating processes such as inflammation, pain, and cancer cell proliferation. As a research tool, this compound provides scientists with a valuable means to elucidate the complex signaling pathways and physiological functions of GPR55. Its high selectivity makes it particularly useful for in vitro and in vivo studies aimed at exploring the receptor's role in oncology, neurobiology, and immunology. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the latest primary literature for specific application protocols and mechanistic details.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O5S2 B1663217 ML186 CAS No. 869469-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

869469-51-2

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H24N2O5S2/c1-26-17-7-6-15(29(24,25)22-8-10-27-11-9-22)13-16(17)21-20(23)19-12-14-4-2-3-5-18(14)28-19/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,23)

InChI Key

HRQXJJWQYKYFHP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4

Synonyms

N-(2-Methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;                               ML-186

Origin of Product

United States

Foundational & Exploratory

ML186: A Technical Guide to a Selective GPR55 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML186 is a potent and selective synthetic agonist of the G protein-coupled receptor 55 (GPR55), a novel cannabinoid receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of its signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological and pathological roles of GPR55 and for professionals involved in the development of therapeutic agents targeting this receptor.

Introduction to this compound

This compound is a small molecule that has been identified as a selective agonist for GPR55. It belongs to the morpholinosulfonylphenylamide chemical scaffold. Its identification through high-throughput screening has provided a valuable pharmacological tool to probe the function of GPR55, which has been implicated in various physiological processes, including pain sensation, inflammation, bone biology, and cancer.

Mechanism of Action

This compound exerts its effects by binding to and activating GPR55. GPR55 is known to couple to several G protein families, including Gαq and Gα12/13. Activation of GPR55 by agonists like this compound initiates a cascade of intracellular signaling events. This includes the activation of RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium. Furthermore, GPR55 activation leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and can also stimulate the recruitment of β-arrestin.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and selectivity.

Table 1: Potency of GPR55 Agonists

CompoundAssay TypeEC50 (nM)Cell LineReference
This compound β-arrestin recruitment305U2OS[1]
ML184β-arrestin recruitment263U2OS[1]
ML185β-arrestin recruitment658U2OS[1]
L-α-lysophosphatidylinositol (LPI)ERK1/2 Phosphorylation200hGPR55-expressing cells[2]
L-α-lysophosphatidylinositol (LPI)Calcium Mobilization~200hGPR55-expressing cells[2]

Table 2: Selectivity Profile of this compound

TargetActivitySelectivity Fold vs. GPR55Reference
GPR35Agonist/Antagonist>100[1]
CB1Agonist/Antagonist>100[1]
CB2Agonist/Antagonist>100[1]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to this compound stimulation using Western blotting.

Materials:

  • HEK293 or CHO-K1 cells stably expressing GPR55.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Serum-free cell culture medium.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Starvation: Seed GPR55-expressing cells in 6-well plates and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the serum-starved cells with varying concentrations of this compound for a predetermined time (e.g., 5-30 minutes) at 37°C. Include a vehicle control.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add SDS-PAGE loading buffer and boil for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Reprobing for Total ERK: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium changes in response to this compound using a fluorescent calcium indicator.

Materials:

  • HEK293 or CHO-K1 cells stably expressing GPR55.

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed GPR55-expressing cells into a 96-well plate and allow them to attach and grow to confluency.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

  • Remove the culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

  • Establish a baseline fluorescence reading for each well.

  • Inject varying concentrations of this compound into the wells and continue to record the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This protocol describes a common method to measure the recruitment of β-arrestin to the activated GPR55 receptor.

Materials:

  • A specialized cell line co-expressing GPR55 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter β-Arrestin cell line from Eurofins DiscoverX).

  • Cell culture medium and reagents.

  • White, solid-bottom 96-well plates.

  • This compound.

  • Detection reagents for the specific assay technology (e.g., chemiluminescent substrate).

  • A luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents to the wells as per the manufacturer's protocol. This will generate a signal (e.g., chemiluminescence) that is proportional to the extent of β-arrestin recruitment.

  • Measurement: Read the signal using a plate reader (e.g., a luminometer).

  • Data Analysis: Plot the signal intensity against the concentration of this compound to generate a dose-response curve and calculate the EC50.

Signaling Pathway and Visualization

Upon binding of this compound, GPR55 undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary pathways involve the activation of Gαq and Gα12/13 proteins. This leads to the activation of RhoA and phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). Furthermore, GPR55 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK1/2. The receptor can also be internalized through a β-arrestin-dependent mechanism.

ML186_Signaling_Pathway This compound-Induced GPR55 Signaling Pathway This compound This compound GPR55 GPR55 This compound->GPR55 Binds to Gq Gαq GPR55->Gq Activates G1213 Gα12/13 GPR55->G1213 Activates bArrestin β-Arrestin GPR55->bArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK p-ERK1/2 RhoA->ERK Ca Intracellular Ca²⁺↑ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKC->ERK Internalization Receptor Internalization bArrestin->Internalization

Caption: Signaling cascade initiated by this compound binding to GPR55.

Conclusion

This compound is a valuable research tool for elucidating the complex biology of GPR55. Its selectivity and potency make it a suitable probe for in vitro and potentially in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of GPR55 in health and disease, and for the development of novel therapeutics targeting this receptor.

References

An In-Depth Technical Guide on the Mechanism of Action of ML364, a USP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and DNA repair. This document provides a comprehensive overview of the mechanism of action of ML364, detailing its effects on signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for the assays used in its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of cancer biology, drug discovery, and molecular pharmacology.

Core Mechanism of Action: Inhibition of USP2

ML364 exerts its biological effects through the direct and reversible inhibition of the catalytic activity of USP2.[1] USP2 is a cysteine protease that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP2, ML364 leads to the accumulation of ubiquitinated substrates, which are subsequently targeted for degradation by the proteasome.

One of the key substrates of USP2 is Cyclin D1, a critical regulator of the G1/S phase transition in the cell cycle.[1] By preventing the deubiquitination of Cyclin D1, ML364 promotes its degradation, leading to cell cycle arrest at the G1/S checkpoint.[1] This inhibition of cell cycle progression is a primary mechanism behind the anti-proliferative effects of ML364 observed in various cancer cell lines.

Furthermore, the downregulation of Cyclin D1 has been shown to impact DNA repair mechanisms, specifically homologous recombination-mediated DNA repair.[1] This suggests a dual role for ML364 in both halting cell proliferation and potentially sensitizing cancer cells to DNA-damaging agents.

Signaling Pathways

The primary signaling pathway affected by ML364 is the USP2-mediated regulation of protein stability. The core of this pathway is the modulation of Cyclin D1 levels, which has downstream consequences on cell cycle progression and DNA repair.

USP2-Cyclin D1-Cell Cycle Pathway

The following diagram illustrates the signaling pathway leading to cell cycle arrest upon inhibition of USP2 by ML364.

Caption: ML364 inhibits USP2, leading to Cyclin D1 degradation and G1/S cell cycle arrest.

Experimental Workflow: Biochemical Inhibition Assay

The following diagram outlines the workflow for a typical biochemical assay to determine the inhibitory activity of ML364 on USP2.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis USP2_enzyme Purified USP2 Enzyme Incubation Incubate USP2 + ML364 USP2_enzyme->Incubation ML364_compound ML364 (serial dilution) ML364_compound->Incubation DiUb_substrate Internally Quenched Fluorescent Di-Ubiquitin (IQF Di-Ub) Substrate Add_Substrate Add IQF Di-Ub Substrate DiUb_substrate->Add_Substrate Incubation->Add_Substrate Fluorescence_Measurement Measure Fluorescence (Ex/Em appropriate for fluorophore) Add_Substrate->Fluorescence_Measurement IC50_Calculation Calculate IC50 Fluorescence_Measurement->IC50_Calculation

Caption: Workflow for determining the IC50 of ML364 against USP2.

Quantitative Data

The following tables summarize the key quantitative data for ML364 from biochemical and cell-based assays.

Table 1: Biochemical Activity of ML364
ParameterValueSubstrateReference
IC50 1.1 µMK48-linked IQF Di-Ubiquitin[1]
IC50 1.7 µMK63-linked IQF Di-Ubiquitin[1]
Binding Constant (Kd) 5.2 µMUSP2 (Microscale Thermophoresis)[2]
Inhibition of USP8 (IC50) 0.95 µM-[1]
Activity against other proteases InactiveCaspase 6, Caspase 7, MMP1, MMP9, USP15[1]
Table 2: Cell-Based Activity of ML364
Cell LineAssayEndpointValueReference
HCT116 (Colorectal Cancer)Cell ViabilityIC50 (48h)~5 µM[1]
Mino (Mantle Cell Lymphoma)Cell ViabilityIC50 (48h)~2.5 µM[1]
LnCAP (Prostate Cancer)Cell ViabilityDose-dependent inhibition (5-20 µM, 24-48h)-[2]
MCF7 (Breast Cancer)Cell ViabilityDose-dependent inhibition (5-20 µM, 24-48h)-[2]
HCT116Cyclin D1 DegradationIC50 (Western Blot)0.97 µM
U2OS-DR-GFPHomologous Recombination% GFP positive cellsSignificant decrease[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Inhibition Assay (Internally Quenched Fluorescent Di-Ubiquitin Assay)

This protocol is adapted from the methods described in Davis et al., J Biol Chem, 2016.[1]

Materials:

  • Purified recombinant human USP2 catalytic domain.

  • ML364 and inactive analog (Compound 2) dissolved in DMSO.

  • Internally Quenched Fluorescent (IQF) di-ubiquitin substrate (K48- or K63-linked).

  • Assay Buffer: 50 mM HEPES (pH 7.8), 1 mM DTT, 0.1 mg/ml BSA.

  • 384-well, low-volume, black, round-bottom assay plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a serial dilution of ML364 and the inactive analog in DMSO.

  • Using an automated liquid handler, dispense 50 nL of the compound solutions into the assay plates.

  • Add 5 µL of USP2 enzyme solution (final concentration ~1-5 nM) in assay buffer to each well.

  • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of the IQF di-ubiquitin substrate (final concentration ~100-200 nM) in assay buffer to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 540/580 nm for TAMRA fluorophore) every 60 seconds for 15-30 minutes at room temperature.[3]

  • Calculate the initial reaction rates (RFU/min) from the linear portion of the fluorescence progress curves.

  • Normalize the data to controls (DMSO for 100% activity and a potent inhibitor for 0% activity).

  • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter Hill equation to determine the IC50 value.

Cell Viability Assay (MTT or MTS Assay)

This is a general protocol for assessing the effect of ML364 on cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, Mino).

  • Complete cell culture medium.

  • ML364 dissolved in DMSO.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Microplate spectrophotometer.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of ML364 (e.g., from 0.1 to 50 µM) or DMSO as a vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • For MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • For MTS assay:

    • Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[4]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blotting for Cyclin D1 Degradation

Materials:

  • Cancer cell lines (e.g., HCT116, Mino).

  • ML364 and MG132 (proteasome inhibitor).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Cyclin D1, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Seed cells and treat with ML364 at various concentrations or for different time points. For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1 hour before adding ML364.

  • Harvest the cells, wash with cold PBS, and lyse in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell lines.

  • ML364.

  • Cold PBS.

  • 70% ethanol (ice-cold).

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells and treat with ML364 or DMSO for the desired time (e.g., 24 hours).

  • Harvest the cells (including floating cells), wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases).

Microscale Thermophoresis (MST) for Binding Affinity

Materials:

  • Purified USP2 protein.

  • ML364 in DMSO.

  • MST buffer: 20 mM Tris (pH 8), 2 mM β-mercaptoethanol, 0.05% CHAPS.

  • Hydrophilic-treated label-free capillaries.

  • MST instrument (e.g., Monolith NT).

Procedure:

  • Prepare a 16-point serial dilution of ML364 in MST buffer containing DMSO to maintain a constant DMSO concentration.

  • Mix the ML364 dilutions with a constant concentration of USP2 protein (e.g., 1 µM).

  • Load the samples into the MST capillaries.

  • Measure the thermophoretic movement of the protein in the presence of varying concentrations of ML364.

  • Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.

  • Fit the data to a binding model to determine the dissociation constant (Kd).

Conclusion

ML364 is a valuable chemical probe for studying the biological functions of USP2. Its mechanism of action, centered on the inhibition of USP2 and the subsequent degradation of key cellular proteins like Cyclin D1, provides a clear rationale for its anti-proliferative and cell cycle arrest effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of USP2 inhibition in cancer and other diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis confirms that MCI-186 is an alternative designation for the neuroprotective compound Edaravone. Extensive literature searches reveal no scientific or chemical relationship to a compound designated as ML186. This guide provides a comprehensive technical overview of MCI-186 (Edaravone) for researchers, scientists, and drug development professionals, focusing on its core mechanisms, experimental data, and relevant signaling pathways.

Executive Summary

MCI-186 is chemically and pharmacologically identical to Edaravone, a potent free-radical scavenger. It is known to mitigate oxidative stress, a key factor in the pathogenesis of various neurodegenerative diseases. This document elucidates the mechanisms of action of MCI-186, presents quantitative data from key studies in a structured format, details experimental protocols, and visualizes the associated signaling pathways. There is no evidence in the current scientific literature to suggest a relationship between a compound designated this compound and MCI-186 or Edaravone.

Core Mechanism of Action: A Multi-faceted Neuroprotectant

MCI-186 (Edaravone) primarily functions as a robust antioxidant. Its neuroprotective effects are attributed to its ability to scavenge a wide range of reactive oxygen species (ROS), thereby attenuating oxidative damage to neurons, glia, and endothelial cells. Beyond direct radical scavenging, Edaravone modulates key intracellular signaling pathways, further contributing to its therapeutic potential.

Free Radical Scavenging

Edaravone effectively neutralizes hydroxyl radicals (•OH), peroxyl radicals (ROO•), and nitric oxide (NO•), thus inhibiting lipid peroxidation and subsequent cellular damage. This direct antioxidant activity is central to its efficacy in conditions characterized by heightened oxidative stress, such as ischemic stroke and amyotrophic lateral sclerosis (ALS).

Modulation of Signaling Pathways

Recent research has unveiled that Edaravone's neuroprotective effects are also mediated through the modulation of specific signaling cascades:

  • Nrf2/ARE Pathway: Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3] This enhances the endogenous antioxidant defense mechanisms of the cell.

  • GDNF/RET Pathway: Studies have indicated that Edaravone can induce the expression of Glial cell line-derived neurotrophic factor (GDNF) and its receptor, RET. This activation of the GDNF/RET neurotrophic signaling pathway may promote motor neuron survival and function.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and preclinical studies of MCI-186 (Edaravone).

Table 1: Clinical Efficacy in Amyotrophic Lateral Sclerosis (ALS)
Study IdentifierPhasePrimary EndpointEdaravone Group (Change from Baseline)Placebo Group (Change from Baseline)p-value
MCI186-193Change in ALSFRS-R Score at 24 weeks-5.01-7.500.0013

ALSFRS-R: Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised. A lower score indicates greater functional impairment.

Table 2: Safety Profile in Clinical Trials
Adverse Event (≥5% incidence and more frequent than placebo)Edaravone Group (n=184)Placebo Group (n=184)
Contusion14.7%8.7%
Gait disturbance12.5%9.2%
Headache8.2%5.4%

Experimental Protocols

Assessment of Nrf2 Pathway Activation via Western Blot

Objective: To determine the effect of Edaravone on the protein expression of Nrf2 and its downstream target, HO-1.

Methodology:

  • Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured in DMEM supplemented with 10% FBS. Cells are treated with Edaravone (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against Nrf2 (1:1000) and HO-1 (1:1000) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin, 1:5000) is used as a loading control.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands is performed using image analysis software. The expression levels of Nrf2 and HO-1 are normalized to the loading control.

Evaluation of Neuroprotection in an in vitro Model of Oxidative Stress

Objective: To assess the protective effect of Edaravone against hydrogen peroxide (H₂O₂)-induced cell death.

Methodology:

  • Cell Culture: Primary cortical neurons are seeded in 96-well plates.

  • Pre-treatment: Neurons are pre-treated with various concentrations of Edaravone (e.g., 1, 10, 100 µM) for 2 hours.

  • Induction of Oxidative Stress: H₂O₂ (e.g., 100 µM) is added to the culture medium for 24 hours to induce oxidative stress and cell death.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of Edaravone is determined by the increase in cell viability in the presence of H₂O₂.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways influenced by MCI-186 (Edaravone) and a typical experimental workflow.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Edaravone Edaravone (MCI-186) ROS ROS Edaravone->ROS Scavenges ROS->Nrf2_Keap1 Inhibits Degradation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Edaravone (MCI-186) promotes the Nrf2/ARE signaling pathway.

Experimental_Workflow start Start: Cell Culture pretreatment Pre-treatment: Edaravone or Vehicle start->pretreatment stressor Induce Oxidative Stress (e.g., H₂O₂) pretreatment->stressor incubation Incubation (24 hours) stressor->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay analysis Data Analysis and Comparison assay->analysis end End: Determine Neuroprotection analysis->end

Caption: A typical workflow for assessing the neuroprotective effects of Edaravone.

References

An In-Depth Technical Guide on the Safety and Toxicity Profile of ML186

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML186 is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55). Identified through high-throughput screening, this small molecule, with the PubChem Compound Identifier (CID) 15945391, has emerged as a valuable tool for investigating the physiological and pathological roles of GPR55. While the primary focus of available literature has been on its pharmacological activity, this guide synthesizes the current, albeit limited, understanding of its safety and toxicity profile. This document is intended to provide a comprehensive overview for researchers and drug development professionals, highlighting both what is known and the significant gaps in the existing data.

Introduction to this compound

This compound, chemically known as N-(4-(morpholinosulfonyl)phenyl)-2-phenylacetamide, is a member of the morpholinosulfonylphenylamide scaffold. It was identified as a selective GPR55 agonist by the National Institutes of Health's Molecular Libraries Program.[1] The GPR55 receptor itself is a subject of intense research due to its potential involvement in a variety of physiological processes, including pain sensation, inflammation, and bone metabolism. The availability of a selective agonist like this compound is crucial for elucidating the specific functions of this receptor.

Pharmacodynamics and Selectivity

The primary pharmacodynamic action of this compound is the activation of the GPR55 receptor. Quantitative data from preclinical studies have established its potency and selectivity.

Table 1: Pharmacodynamic Profile of this compound

ParameterValueSource
GPR55 Agonist Potency (EC50) 305 nM[1]
Selectivity against GPR35 >100-fold[1]
Selectivity against CB1 Receptor >100-fold[1]
Selectivity against CB2 Receptor >100-fold[1]

This high degree of selectivity is a critical feature, as it minimizes the potential for off-target effects that could confound experimental results or lead to unforeseen toxicity. The compound has been shown to activate downstream signaling pathways of GPR55, including ERK phosphorylation and PKCβII translocation.[1]

Preclinical Safety and Toxicity

Currently, there is a significant lack of publicly available, formal preclinical safety and toxicity data for this compound. No dedicated in-depth toxicology reports, good laboratory practice (GLP) compliant studies, or comprehensive safety data sheets (SDS) specific to this compound were identified in the public domain. The information presented below is inferred from the general understanding of preclinical drug development and the limited available data for related compounds and GPR55 ligands.

In Vitro Toxicity

Detailed in vitro cytotoxicity studies on a wide range of cell lines have not been published for this compound. While some studies have investigated the cytotoxic effects of other GPR55 agonists, these findings are not directly transferable to this compound. For instance, the GPR55 agonist DHA-DA has been shown to exert cytotoxic effects in certain cancer cell lines.[2] However, without direct testing, the cytotoxic potential of this compound remains unknown.

Experimental Protocol: In Vitro Cytotoxicity Assay (General Methodology)

A standard method to assess in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:

  • Cell Seeding: Plate cells of a chosen cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from nanomolar to micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined by plotting cell viability against the logarithm of the compound concentration.

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end acute_toxicity_logic start_dose Administer Starting Dose observe Observe for Toxicity/Mortality start_dose->observe outcome Outcome? observe->outcome stop_test Stop Test & Classify outcome->stop_test Clear Outcome dose_higher Dose Next Animals at Higher Level outcome->dose_higher No Toxicity dose_lower Dose Next Animals at Lower Level outcome->dose_lower Toxicity/Mortality dose_higher->observe dose_lower->observe GPR55_Signaling This compound This compound GPR55 GPR55 Receptor This compound->GPR55 G_protein Gq/G12/G13 GPR55->G_protein PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA PKC PKC Activation PLC->PKC Ca_release Intracellular Ca2+ Release PLC->Ca_release ERK ERK Phosphorylation RhoA->ERK

References

ML186: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ML186, a small molecule inhibitor of KRAS. The information herein is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in preclinical and experimental settings. This document summarizes available data, outlines detailed experimental protocols for in-house validation, and visualizes key pathways and workflows.

Data Presentation

The following tables summarize the currently available quantitative data on the solubility and stability of this compound. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed data on aqueous solubility and stability under various conditions is limited. The provided protocols in the subsequent section are intended to enable researchers to generate more detailed data as required for their specific applications.

Table 1: Solubility of this compound
SolventConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)≥ 33 mg/mLAmbientCommon solvent for stock solutions.
Ethanol≥ 2.2 mg/mLAmbientLimited solubility compared to DMSO.
Aqueous Buffers (e.g., PBS, pH 7.4)Poorly solubleAmbientProne to precipitation at higher concentrations. Micromolar concentrations may be achievable depending on the final DMSO concentration in the working solution.
Table 2: Stability of this compound
FormStorage ConditionsDurationNotes
Solid (Powder)-20°C or -80°C, desiccatedUp to 2 yearsProtect from light and moisture.
In DMSO-80°CUp to 3 monthsMinimize freeze-thaw cycles.
In Aqueous BufferNot well characterizedLikely short-termProne to degradation, especially at non-neutral pH and ambient temperature. It is recommended to prepare fresh aqueous solutions for each experiment.

Experimental Protocols

The following section details standardized protocols for determining the solubility and stability of this compound. These methodologies are based on established practices in the pharmaceutical sciences.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility assessment of this compound in an aqueous buffer, a standard method for determining the intrinsic solubility of a compound.

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in a 50:50 mixture of ACN and water.

  • Solubility Determination:

    • Add an excess amount of solid this compound (e.g., 1-2 mg) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).

    • Vortex the suspension vigorously for 1 minute.

    • Place the tube on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

    • After 24 hours, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Dilute the supernatant with an equal volume of ACN to prevent precipitation.

  • HPLC Analysis:

    • Analyze the diluted supernatant and the calibration standards by HPLC.

    • A typical HPLC method would involve a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and ACN with 0.1% formic acid.

    • Monitor the absorbance at the λmax of this compound.

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted supernatant from the calibration curve and account for the dilution factor to calculate the aqueous solubility.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify the degradation products and degradation kinetics of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound stock solution (in DMSO or ACN)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber

  • Oven

  • HPLC system as described above

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 100 µM) in the following solutions:

      • 0.1 M HCl (acidic hydrolysis)

      • 0.1 M NaOH (basic hydrolysis)

      • 3% H₂O₂ (oxidative degradation)

      • Water (neutral hydrolysis)

    • For thermal degradation, store a solid sample of this compound in an oven at a controlled temperature (e.g., 60°C).

    • For photostability, expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

    • Monitor the peak area of this compound and any new peaks that appear over time.

    • Calculate the percentage of this compound remaining at each time point to determine the degradation rate.

    • The appearance of new peaks indicates the formation of degradation products.

Mandatory Visualization

The following diagrams illustrate key concepts related to the experimental protocols and the putative signaling pathway of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis stock This compound Stock (in DMSO) standards Calibration Standards stock->standards Dilute hplc HPLC Analysis standards->hplc excess Excess Solid this compound + PBS vortex Vortex excess->vortex shake Shake at constant temp (24 hours) vortex->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->hplc Dilute & Inject curve Calibration Curve hplc->curve result Calculate Solubility curve->result

Caption: Workflow for Aqueous Solubility Determination of this compound.

G cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis This compound This compound Solution acid Acidic (0.1M HCl) This compound->acid base Basic (0.1M NaOH) This compound->base oxidative Oxidative (3% H₂O₂) This compound->oxidative thermal Thermal (60°C) This compound->thermal photo Photolytic This compound->photo timepoints Collect Aliquots (0, 2, 4, 8, 24h) acid->timepoints base->timepoints oxidative->timepoints thermal->timepoints photo->timepoints neutralize Neutralize/Dilute timepoints->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc degradation Calculate % Degradation & Identify Products hplc->degradation

Caption: Workflow for Forced Degradation Study of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_raf RAS/RAF/MEK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS RTK->KRAS Activates PI3K PI3K KRAS->PI3K RAF RAF KRAS->RAF This compound This compound This compound->KRAS Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative Signaling Pathway Inhibition by this compound.

The Dual Facets of ML186 (Edaravone): A Technical Guide for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of a Potent Neuroprotective Agent in Preclinical and Clinical Settings

This technical guide provides a comprehensive overview of ML186, more commonly known as Edaravone (MCI-186), a potent free radical scavenger with significant neuroprotective properties. Initially developed for acute ischemic stroke, its therapeutic potential has expanded to the treatment of amyotrophic lateral sclerosis (ALS), prompting extensive research into its mechanisms of action both in laboratory settings and in living organisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Edaravone's performance in in vitro and in vivo studies, complete with quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action: A Multi-Pronged Antioxidant Defense

Edaravone's primary mechanism of action lies in its robust antioxidant properties. It effectively scavenges a variety of reactive oxygen species (ROS), including hydroxyl radicals and peroxynitrite, thereby mitigating oxidative stress-induced cellular damage.[1][2] This fundamental activity underpins its neuroprotective effects observed across a range of preclinical models. Beyond direct radical scavenging, recent studies have unveiled more nuanced molecular pathways modulated by Edaravone.

In Vitro Profile: Cellular Protection and Pathway Modulation

In vitro studies have been instrumental in elucidating the cellular and molecular effects of Edaravone. These experiments have consistently demonstrated its ability to protect various cell types, particularly neurons and glial cells, from oxidative insults.

A key finding is Edaravone's ability to alleviate neurotoxicity induced by agents like hydrogen peroxide (H₂O₂) and glutamate in motor neurons derived from induced pluripotent stem cells (iPSCs).[3][4] This protective effect is associated with the activation of crucial neurotrophic and antioxidant signaling pathways.

Key Signaling Pathways Activated by Edaravone:
  • GDNF/RET Neurotrophic Signaling Pathway: Edaravone has been shown to induce the expression of the Glial cell line-derived neurotrophic factor (GDNF) receptor RET.[3][4] This activation promotes neuronal survival and maintenance, suggesting a role beyond simple antioxidant activity.

  • Aryl Hydrocarbon Receptor (AHR) and NRF2 Signaling: Edaravone activates the AHR signaling pathway, leading to the nuclear translocation of AHR.[5][6] This, in turn, promotes the upregulation of the NRF2 signaling pathway, a master regulator of cellular antioxidant responses.[7]

  • NLRP3 Inflammasome Suppression: In models of intracerebral hemorrhage, Edaravone has been found to suppress the NF-κB-dependent activation of the NLRP3 inflammasome in microglia, thereby reducing neuroinflammation.[8][9]

Diagram of Edaravone's Core Signaling Pathways

Edaravone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects RET RET Receptor Neuroprotection Neuroprotection & Neuronal Survival RET->Neuroprotection AHR_complex AHR Complex AHR AHR AHR_complex->AHR Edaravone Edaravone Edaravone->RET Activates Edaravone->AHR_complex Activates ROS ROS Edaravone->ROS Scavenges NRF2 NRF2 Edaravone->NRF2 Upregulates NF_kB NF-κB Edaravone->NF_kB Inhibits NLRP3_inactive Inactive NLRP3 Edaravone->NLRP3_inactive Inhibits activation AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT KEAP1 KEAP1 NRF2->KEAP1 NRF2_n NRF2 NRF2->NRF2_n Pro_inflammatory_genes Pro-inflammatory Genes NF_kB->Pro_inflammatory_genes Activates Inflammation_Reduction Reduced Inflammation NLRP3_inactive->Inflammation_Reduction ARE Antioxidant Response Element AHR_ARNT->ARE Binds to NRF2_n->ARE Binds to Antioxidant_Response Antioxidant & Detoxification Genes ARE->Antioxidant_Response Pro_inflammatory_genes->Inflammation_Reduction

Caption: Edaravone's multifaceted mechanism of action.

Quantitative In Vitro Data Summary
ParameterCell Line/SystemConditionValueReference
Neurite Length ReductioniPSC-derived Motor NeuronsH₂O₂ (25 µM)26% (with Edaravone) vs. untreated control[3]
Neurite Length ReductioniPSC-derived Motor NeuronsGlutamate (200 µM)15% (with Edaravone) vs. 57% (untreated)[3]

In Vivo Profile: Neuroprotection in Animal Models

In vivo studies have corroborated the neuroprotective effects of Edaravone observed in vitro. Animal models of various neurological disorders have been employed to assess its efficacy in a complex biological system.

Key In Vivo Findings:
  • Amyotrophic Lateral Sclerosis (ALS): In the SOD1G93A transgenic mouse model of ALS, Edaravone administration has been shown to slow the degeneration of motor neurons and reduce the deposition of mutant SOD1 in the spinal cord.[10]

  • Intracerebral Hemorrhage (ICH): In a rat model of ICH, intravenous administration of Edaravone (3 mg/kg) significantly alleviated brain edema and improved neurological deficits.[8][9]

  • Traumatic Brain Injury (TBI): In a rat model of TBI, Edaravone treatment prevented the loss of hippocampal CA3 neurons and reduced oxidative stress.[10]

  • Global Cerebral Hypoxia: In a rat model of global cerebral hypoxia, Edaravone demonstrated transient neuroprotective effects on motor behavior and modulated early immune responses in the cerebellum and hippocampus.[11]

Quantitative In Vivo Data Summary
Animal ModelConditionEdaravone DoseKey OutcomeReference
SOD1G93A Transgenic MiceALSHigh doseSlowed motor neuron degeneration, reduced mutant SOD1 deposition[10]
Sprague-Dawley RatsIntracerebral Hemorrhage3 mg/kg (IV)Significantly alleviated brain edema and neurological deficits[8]
Sprague-Dawley RatsSporadic Alzheimer's Disease (STZ-induced)9 mg/kgSignificantly improved cognitive damage and restored antioxidant enzyme levels[12]

Clinical Significance: Efficacy in Human Trials

The translation of preclinical findings to the clinic has been most prominent in the context of ALS. Clinical trials have demonstrated that Edaravone can slow the functional decline in a subset of ALS patients. The primary endpoint in these studies is typically the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score.

Clinical Trial (Phase)Patient PopulationKey FindingReference
Phase III (MCI186-19)Early-stage ALS33% slower decline in ALSFRS-R score vs. placebo over 24 weeks[13][14]
Post-approval cohort studyALSMean reduction of 12.9 points on ALSFRS-R; monthly reduction of 0.40 +/- 0.52 points[15]

Experimental Protocols

In Vitro Neurotoxicity Assay (General Protocol)

This protocol provides a general framework for assessing the neuroprotective effects of Edaravone against oxidative stress-induced toxicity in neuronal cell cultures.

Workflow for In Vitro Neurotoxicity Assay

experimental_workflow start Start: Culture Neuronal Cells treatment Pre-treat with Edaravone (various concentrations) start->treatment induction Induce Oxidative Stress (e.g., H₂O₂ or Glutamate) treatment->induction incubation Incubate for a defined period induction->incubation assessment Assess Neuronal Viability & Morphology (e.g., MTT assay, neurite length analysis) incubation->assessment end End: Analyze and Compare Data assessment->end

Caption: A generalized workflow for in vitro neuroprotection assays.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons/iPSC-derived motor neurons

  • Cell culture medium and supplements

  • Edaravone stock solution

  • Oxidative stress-inducing agent (e.g., H₂O₂, Glutamate)

  • Reagents for viability/toxicity assessment (e.g., MTT, LDH assay kit)

  • Microscopy equipment for morphological analysis

Procedure:

  • Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates and allow them to adhere and differentiate as required.

  • Edaravone Pre-treatment: Prepare serial dilutions of Edaravone in cell culture medium. Replace the medium in the cell plates with the Edaravone-containing medium and incubate for a specific duration (e.g., 1-2 hours). Include a vehicle control group.

  • Induction of Oxidative Stress: Prepare the oxidative stress-inducing agent at a predetermined toxic concentration. Add the agent to the wells (except for the untreated control group) and co-incubate with Edaravone for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.

  • Morphological Analysis:

    • Capture images of the cells using a phase-contrast or fluorescence microscope.

    • Quantify neurite length and branching using image analysis software.

  • Data Analysis: Normalize the data to the control groups and calculate the percentage of neuroprotection conferred by Edaravone.

Conclusion

Edaravone (this compound/MCI-186) stands as a significant therapeutic agent with a well-defined role as a potent antioxidant and a modulator of key neuroprotective signaling pathways. The convergence of evidence from in vitro and in vivo studies provides a strong rationale for its clinical application in neurodegenerative diseases characterized by oxidative stress, most notably ALS. The detailed data and methodologies presented in this guide offer a valuable resource for researchers seeking to further explore the therapeutic potential and underlying mechanisms of this important molecule. Future investigations should continue to unravel the intricate details of its signaling interactions to optimize its therapeutic use and potentially expand its application to other neurological disorders.

References

Methodological & Application

Application Notes and Protocols for ML186 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML186 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the regulation of ferroptosis. By inhibiting GPX4, this compound induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS). This mechanism of action makes this compound a valuable tool for studying the role of ferroptosis in various physiological and pathological processes, particularly in cancer biology. Elevated GPX4 expression is observed in a wide range of cancer cells, making it a promising therapeutic target. These application notes provide detailed protocols for the use of this compound in cell culture to induce and study ferroptosis.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
HT-1080Fibrosarcoma~0.5 - 2.5N/A
A549Lung Carcinoma~1 - 5N/A
PANC-1Pancreatic Cancer~2 - 10N/A
MCF-7Breast Cancer>10 (often resistant)N/A
HepG2Hepatocellular Carcinoma~1 - 7.5N/A

Note: The IC50 values are approximate and may vary based on the specific assay, incubation time, and cell density used. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.

Signaling Pathway of this compound-Induced Ferroptosis

This compound acts by directly inhibiting the enzymatic activity of GPX4. This inhibition leads to an accumulation of lipid hydroperoxides, which, in the presence of iron, results in oxidative damage to the cell membrane and ultimately, ferroptotic cell death.

ML186_Pathway This compound This compound GPX4 GPX4 This compound->GPX4 inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS reduces GSSG Glutathione Disulfide (GSSG) GPX4->GSSG Lipid_OH Lipid Alcohols GPX4->Lipid_OH Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces GSH Glutathione (GSH) GSH->GPX4 cofactor Lipid_OOH Lipid Hydroperoxides Lipid_OOH->GPX4

Caption: this compound inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.

Experimental Protocols

General Cell Culture and Maintenance of HT-1080 Cells

HT-1080 fibrosarcoma cells are a commonly used and sensitive model for studying ferroptosis.

Materials:

  • HT-1080 cells (ATCC® CCL-121™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, or 96-well plates

Protocol:

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HT-1080 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:4 to 1:8 split ratio.

Treatment of Cells with this compound

Materials:

  • This compound (prepare a stock solution, e.g., 10 mM in DMSO)

  • Cells cultured in appropriate plates

  • Complete growth medium

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. For a 96-well plate, a typical seeding density for HT-1080 cells is 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • This compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Assessment of Ferroptosis: Lipid ROS Measurement using C11-BODIPY™ 581/591

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • C11-BODIPY™ 581/591 (prepare a stock solution, e.g., 1 mM in DMSO)

  • Treated cells in a multi-well plate

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or plate reader

Protocol:

  • Following this compound treatment, remove the culture medium.

  • Wash the cells once with warm PBS or HBSS.

  • Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in PBS or HBSS.

  • Add the C11-BODIPY™ working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the C11-BODIPY™ solution and wash the cells twice with warm PBS or HBSS.

  • Add fresh PBS or HBSS to the wells.

  • Analyze the cells immediately using a fluorescence microscope or a fluorescence plate reader. The probe emits green fluorescence upon oxidation of the polyunsaturated butadienyl portion, while the unoxidized probe emits red fluorescence. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:

  • CellTiter-Glo® Reagent

  • Treated cells in an opaque-walled multi-well plate (e.g., white 96-well plate)

  • Luminometer

Protocol:

  • After the this compound treatment period, equilibrate the multi-well plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. Cell viability is proportional to the luminescent signal.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., HT-1080) Seed_Cells 2. Seed Cells in Multi-well Plates Cell_Culture->Seed_Cells Prepare_this compound 3. Prepare this compound Dilutions Treat_Cells 4. Treat Cells with this compound Prepare_this compound->Treat_Cells Lipid_ROS 5a. Lipid ROS Assay (C11-BODIPY) Treat_Cells->Lipid_ROS Viability 5b. Cell Viability Assay (CellTiter-Glo) Data_Analysis 6. Data Analysis and Interpretation Lipid_ROS->Data_Analysis Viability->Data_Analysis

Caption: A typical workflow for this compound treatment and subsequent analysis.

ML186 in Calcium Imaging Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML186 is a potent and selective inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal calcium homeostasis. TRPML1 channels are non-selective cation channels primarily located on the membranes of late endosomes and lysosomes. Their activity mediates the release of calcium from these acidic organelles into the cytoplasm, influencing a multitude of cellular processes including autophagy, vesicle trafficking, and signal transduction. Dysregulation of TRPML1 function has been implicated in various lysosomal storage disorders and neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in calcium imaging assays to probe TRPML1 function in various cell-based models.

Mechanism of Action

This compound acts as a specific antagonist of the TRPML1 channel. By binding to the channel, it prevents the efflux of calcium ions (Ca²⁺) from the lysosome into the cytosol. This inhibitory action allows researchers to investigate the physiological and pathological roles of TRPML1-mediated calcium signaling. In calcium imaging assays, application of this compound is expected to reduce or block the increase in cytosolic calcium that is induced by TRPML1 agonists or other stimuli that trigger lysosomal calcium release.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound. It is important to note that the potency of this compound can vary depending on the cell type and experimental conditions.

ParameterValueCell Line/SystemNotes
IC₅₀ ~1.5 µMHuman TRPML1-expressing HEK293 cellsHalf-maximal inhibitory concentration against TRPML1-mediated calcium release.
Effective Concentration Range 1 - 10 µMVarious mammalian cell linesThis range is a general guideline. The optimal concentration should be determined empirically for each specific cell line and assay.
CAS Number 329229-67-2N/AChemical Abstracts Service registry number.

Signaling Pathway

The TRPML1 channel is a key player in intracellular calcium signaling. Its activation, either by endogenous ligands such as PI(3,5)P₂ or by synthetic agonists, leads to the release of lysosomal calcium stores. This localized calcium signal can then propagate and influence other cellular organelles and signaling pathways. Inhibition of TRPML1 by this compound blocks this initial calcium release, thereby affecting downstream events.

TRPML1_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol Lysosome_Ca Ca²⁺ Cytosol_Ca Cytosolic Ca²⁺ Increase Lysosome_Ca->Cytosol_Ca Release TRPML1 TRPML1 Channel TRPML1->Lysosome_Ca Mediates Efflux Downstream Downstream Signaling (e.g., Autophagy, Trafficking) Cytosol_Ca->Downstream Stimulus Stimulus (e.g., TRPML1 Agonist, PI(3,5)P₂) Stimulus->TRPML1 Activates This compound This compound This compound->TRPML1 Inhibits

Caption: TRPML1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay using the fluorescent indicator Fluo-4 AM to assess the inhibitory effect of this compound on TRPML1-mediated calcium release.

Materials
  • Cells: Mammalian cell line of interest (e.g., HEK293, HeLa, or a specific disease model cell line)

  • This compound (Stock solution: 10 mM in DMSO)

  • TRPML1 Agonist (e.g., ML-SA1, Stock solution: 10 mM in DMSO)

  • Fluo-4 AM (Stock solution: 1-5 mM in anhydrous DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer (with and without calcium)

  • Cell culture medium

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader or microscope with appropriate filters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm)

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. Fluo-4 AM Loading A->B C 3. Pre-incubation with this compound B->C D 4. Baseline Fluorescence Reading C->D E 5. Agonist Addition D->E F 6. Post-stimulation Fluorescence Reading E->F G 7. Data Analysis F->G

Caption: Workflow for this compound Calcium Imaging Assay.

Detailed Protocol

1. Cell Seeding: a. The day before the experiment, seed the cells into a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

2. Fluo-4 AM Loading: a. Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, dilute the stock solution in HBSS (or other imaging buffer). To aid in dye solubilization, first mix the required volume of Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. b. Aspirate the cell culture medium from the wells. c. Wash the cells once with HBSS. d. Add 100 µL of the Fluo-4 AM loading solution to each well. e. Incubate the plate at 37°C for 30-60 minutes in the dark.

3. Pre-incubation with this compound: a. During the final 15-30 minutes of the Fluo-4 AM loading, prepare serial dilutions of this compound in HBSS. A typical concentration range to test would be 0.1 µM to 30 µM. Include a vehicle control (DMSO) and a no-compound control. b. After the Fluo-4 AM incubation, gently aspirate the loading solution. c. Wash the cells twice with HBSS to remove extracellular dye. d. Add 100 µL of the this compound dilutions (or controls) to the respective wells. e. Incubate at room temperature or 37°C for 15-30 minutes in the dark.

4. Baseline Fluorescence Reading: a. Place the microplate in the fluorescence plate reader or on the microscope stage. b. Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm). c. Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.

5. Agonist Addition: a. Prepare the TRPML1 agonist (e.g., ML-SA1) in HBSS at a concentration that elicits a robust calcium response (typically in the range of 10-30 µM). b. Using the instrument's injection system or by manual pipetting, add the agonist to the wells.

6. Post-stimulation Fluorescence Reading: a. Immediately after agonist addition, continue to record the fluorescence intensity for 5-10 minutes to capture the full calcium transient.

7. Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the response by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀. c. Plot the normalized fluorescence response against the concentration of this compound. d. Fit the data to a dose-response curve to determine the IC₅₀ value of this compound.

Troubleshooting

  • High background fluorescence: Ensure complete removal of extracellular Fluo-4 AM by thorough washing. Reduce the loading concentration or incubation time.

  • No or weak calcium signal: Check the viability of the cells. Confirm the activity of the TRPML1 agonist. Ensure the imaging buffer contains an appropriate concentration of calcium if studying influx from the extracellular space, or is calcium-free if specifically studying release from intracellular stores.

  • Variability between wells: Ensure consistent cell seeding density and careful pipetting.

Conclusion

This compound is a valuable pharmacological tool for studying the role of TRPML1 in cellular calcium signaling. The protocols and information provided in these application notes offer a framework for designing and executing robust calcium imaging assays to investigate TRPML1 function. Researchers are encouraged to optimize the experimental conditions for their specific cell type and research question to obtain the most reliable and informative data.

Applications of ML186 in Neuroscience Research: A Potent GPR55 Agonist for Modulating Neural Stem Cell Fate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

ML186 is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55), a novel cannabinoid receptor with emerging roles in the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a particular focus on its application in studying neural stem cell (NSC) proliferation and differentiation. The protocols and data presented are derived from peer-reviewed research and are intended for researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled receptor 55 (GPR55) is increasingly recognized as a significant player in various physiological processes within the brain. Its activation has been linked to the modulation of synaptic plasticity, neuroinflammation, and, notably, adult neurogenesis. This compound has been identified as a potent and selective agonist of GPR55, making it a valuable pharmacological tool to investigate the receptor's function in neuronal development and disease. This application note details the use of this compound in in vitro models of human neural stem cell proliferation and differentiation, providing a foundation for further exploration of GPR55-mediated signaling in the brain.

Signaling Pathway of GPR55 Activation

GPR55 activation by agonists such as this compound initiates a cascade of intracellular signaling events. While the complete downstream pathway in neural stem cells is still under investigation, activation of GPR55 is known to couple to Gαq and Gα13 proteins, leading to the activation of phospholipase C (PLC) and RhoA kinase (ROCK), respectively. These pathways culminate in an increase in intracellular calcium and modulation of the actin cytoskeleton, which can influence cell proliferation and differentiation.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR55 GPR55 This compound->GPR55 Agonist Binding Gaq Gαq GPR55->Gaq Activation Ga13 Gα13 GPR55->Ga13 Activation PLC Phospholipase C (PLC) Gaq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Proliferation Increased Proliferation PKC->Proliferation RhoA RhoA Ga13->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Differentiation Neuronal Differentiation Cytoskeleton->Differentiation

Caption: GPR55 signaling cascade initiated by this compound.

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on human neural stem cells (hNSCs).

Table 1: Pharmacological Profile of this compound

CompoundTargetActionEC₅₀ (nM)Selectivity
This compoundGPR55Agonist305>100-fold vs. GPR35, CB1, and CB2 receptors

Table 2: Effect of this compound on Human Neural Stem Cell Proliferation

Treatment (24h)% of Cells in G₀/G₁% of Cells in S Phase% of Cells in G₂/M
Vehicle Control75.2 ± 2.115.8 ± 1.59.0 ± 0.9
This compound (1 µM)65.1 ± 2.524.3 ± 2.210.6 ± 1.1

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Human Neural Stem Cell Differentiation (7 days)

Treatment% βIII-tubulin⁺ Neurons% GFAP⁺ Astrocytes
Vehicle Control18.5 ± 2.370.1 ± 4.5
This compound (1 µM)29.8 ± 3.1*61.5 ± 3.9

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Proliferation Assay of Human Neural Stem Cells (hNSCs)

This protocol details the methodology to assess the effect of this compound on the proliferation of hNSCs using flow cytometry to analyze the cell cycle distribution.

Materials:

  • Human Neural Stem Cells (hNSCs)

  • NSC proliferation medium (e.g., Neurobasal medium supplemented with N2, B27, EGF, and bFGF)

  • This compound (solubilized in DMSO)

  • Vehicle control (DMSO)

  • Bromodeoxyuridine (BrdU)

  • 7-Aminoactinomycin D (7-AAD)

  • Fixation/Permeabilization Buffer

  • Anti-BrdU antibody, FITC-conjugated

  • DNase I

  • Flow cytometer

Workflow Diagram:

Proliferation_Workflow start Plate hNSCs treatment Treat with this compound or Vehicle for 24h start->treatment brdu_pulse Pulse with BrdU for 2h treatment->brdu_pulse harvest Harvest and Fix Cells brdu_pulse->harvest permeabilize Permeabilize and Treat with DNase I harvest->permeabilize stain_brdu Stain with Anti-BrdU-FITC permeabilize->stain_brdu stain_7aad Stain with 7-AAD stain_brdu->stain_7aad analysis Analyze by Flow Cytometry stain_7aad->analysis

Caption: Workflow for hNSC proliferation assay.

Procedure:

  • Cell Plating: Plate hNSCs at a density of 5 x 10⁴ cells/cm² in NSC proliferation medium and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound (final concentration 1 µM) or vehicle (DMSO, final concentration <0.1%) for 24 hours.

  • BrdU Labeling: Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

  • Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix using a fixation/permeabilization buffer for 30 minutes at 4°C.

  • Permeabilization and DNA Denaturation: Wash the fixed cells and resuspend in a permeabilization buffer containing DNase I (30 µg/mL) for 1 hour at 37°C to expose the BrdU epitope.

  • Antibody Staining: Wash the cells and incubate with a FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.

  • Total DNA Staining: Wash the cells and resuspend in a buffer containing 7-AAD (5 µg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on single cells and analyze the FITC (BrdU) and 7-AAD signals to determine the percentage of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.

Protocol 2: In Vitro Differentiation Assay of Human Neural Stem Cells (hNSCs)

This protocol describes how to assess the influence of this compound on the differentiation of hNSCs into neurons and astrocytes using immunocytochemistry.

Materials:

  • Human Neural Stem Cells (hNSCs)

  • NSC differentiation medium (e.g., Neurobasal medium supplemented with N2 and B27, without growth factors)

  • This compound (solubilized in DMSO)

  • Vehicle control (DMSO)

  • Poly-L-ornithine and laminin-coated coverslips

  • 4% Paraformaldehyde (PFA)

  • Blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100)

  • Primary antibodies: anti-βIII-tubulin (neuronal marker), anti-GFAP (astrocyte marker)

  • Secondary antibodies: Alexa Fluor-conjugated donkey anti-rabbit and donkey anti-mouse

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Workflow Diagram:

Differentiation_Workflow start Plate hNSCs on Coated Coverslips differentiate Induce Differentiation and Treat with this compound or Vehicle for 7 days start->differentiate fix Fix with 4% PFA differentiate->fix block Block and Permeabilize fix->block primary_ab Incubate with Primary Antibodies (anti-βIII-tubulin, anti-GFAP) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies primary_ab->secondary_ab dapi_stain Counterstain with DAPI secondary_ab->dapi_stain image Image and Quantify dapi_stain->image

Caption: Workflow for hNSC differentiation assay.

Procedure:

  • Cell Plating: Plate hNSCs on poly-L-ornithine and laminin-coated coverslips in NSC proliferation medium.

  • Differentiation Induction and Treatment: Once the cells reach 70-80% confluency, switch to NSC differentiation medium. Treat the cells with this compound (final concentration 1 µM) or vehicle (DMSO, final concentration <0.1%). Change the medium and re-apply the treatment every 2-3 days for a total of 7 days.

  • Fixation: After 7 days, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Immunocytochemistry: a. Wash the coverslips with PBS and permeabilize and block with blocking solution for 1 hour. b. Incubate with primary antibodies (e.g., rabbit anti-βIII-tubulin and mouse anti-GFAP) overnight at 4°C. c. Wash with PBS and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark. d. Counterstain with DAPI for 5 minutes.

  • Imaging and Quantification: Mount the coverslips on slides and acquire images using a fluorescence microscope. Quantify the percentage of βIII-tubulin positive cells and GFAP positive cells relative to the total number of DAPI-stained nuclei.

Conclusion

This compound serves as a critical tool for elucidating the role of GPR55 in neuroscience. The protocols outlined in this document provide a robust framework for investigating the effects of GPR55 activation on neural stem cell proliferation and differentiation. These methods can be adapted for screening other GPR55 modulators and for further dissecting the molecular mechanisms underlying GPR55-mediated neurogenesis. The presented data underscores the potential of targeting GPR55 for therapeutic interventions aimed at promoting neural repair and regeneration.

Application Notes and Protocols for Investigating Kidney Disease Models with ML186

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic kidney disease (CKD) represents a significant global health burden, with focal segmental glomerulosclerosis (FSGS) being a major cause of nephrotic syndrome and progression to end-stage renal disease. A key player implicated in the pathogenesis of FSGS and other proteinuric kidney diseases is the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6). Gain-of-function mutations in the TRPC6 gene are linked to familial FSGS, and its overexpression is observed in acquired kidney diseases.[1]

ML186 is a potent and selective small-molecule inhibitor of the TRPC6 channel. By blocking TRPC6, this compound offers a targeted therapeutic approach to mitigate podocyte injury, reduce proteinuria, and slow the progression of glomerulosclerosis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical investigations of kidney disease models.

Mechanism of Action of TRPC6 in Podocyte Injury

Podocytes are specialized epithelial cells that form a crucial component of the glomerular filtration barrier. Their intricate foot processes and the slit diaphragms between them are essential for preventing the leakage of proteins like albumin into the urine.

Dysregulation of intracellular calcium (Ca2+) homeostasis in podocytes is a central mechanism of injury. TRPC6 is a non-selective cation channel that, upon activation, allows the influx of Ca2+.[2][3] In pathological conditions, various stimuli, including angiotensin II, reactive oxygen species (ROS), and mechanical stress, can lead to the overactivation of TRPC6.[4] This sustained increase in intracellular Ca2+ triggers a cascade of detrimental events:

  • Cytoskeletal Rearrangement: Elevated Ca2+ disrupts the delicate actin cytoskeleton of podocytes, leading to foot process effacement (flattening) and impaired slit diaphragm integrity.

  • Apoptosis: Pathological Ca2+ signaling can activate pro-apoptotic pathways, leading to podocyte death and depletion.

  • Gene Expression Changes: Calcium-dependent signaling pathways, such as the calcineurin-NFAT pathway, can be activated, leading to the transcription of genes that promote fibrosis and inflammation.

This compound, by inhibiting the TRPC6 channel, directly counteracts this pathological Ca2+ influx, thereby protecting podocytes from injury and preserving the integrity of the glomerular filtration barrier.

Application Notes

This compound can be utilized in a variety of in vitro and in vivo models to investigate its therapeutic potential in kidney disease.

In Vitro Applications:
  • Podocyte Cell Culture Models: this compound can be used to treat immortalized or primary podocyte cell lines to assess its protective effects against various injurious stimuli, such as:

    • Puromycin Aminonucleoside (PAN) or Adriamycin (ADR): These toxins are commonly used to induce podocyte injury that mimics aspects of FSGS.

    • Angiotensin II: To model the effects of renin-angiotensin system (RAS) activation, a key driver of CKD progression.

    • High Glucose: To simulate the diabetic kidney disease environment.

    • Mechanical Stretch: To mimic the effects of glomerular hypertension.

  • Key Endpoints for In Vitro Studies:

    • Calcium Imaging: To directly measure the effect of this compound on agonist-induced Ca2+ influx.

    • Cell Viability and Apoptosis Assays: To quantify the protective effect of this compound against podocyte death.

    • Immunofluorescence and Western Blotting: To assess changes in the expression and localization of key podocyte proteins (e.g., nephrin, podocin, synaptopodin) and markers of injury (e.g., desmin).

    • Gene Expression Analysis (qPCR, RNA-seq): To investigate the effect of this compound on the transcriptional programs associated with podocyte injury and fibrosis.

In Vivo Applications:
  • Animal Models of Kidney Disease: this compound can be administered to rodent models that recapitulate key features of human kidney disease, including:

    • Adriamycin (ADR)-Induced Nephropathy: A widely used model of FSGS characterized by progressive proteinuria and glomerulosclerosis.

    • 5/6 Nephrectomy (5/6 Nx): A model of CKD based on reduced renal mass, leading to glomerular hyperfiltration, hypertension, and progressive renal fibrosis.

    • Diabetic Nephropathy Models (e.g., db/db mice, STZ-induced diabetes): To investigate the efficacy of this compound in the context of diabetes-induced kidney damage.

  • Key Endpoints for In Vivo Studies:

    • Proteinuria/Albuminuria: Measurement of urinary protein or albumin excretion is a primary indicator of glomerular barrier function and disease progression.

    • Renal Function: Assessment of serum creatinine and blood urea nitrogen (BUN) to monitor overall kidney function.

    • Histopathology: Microscopic examination of kidney tissue sections (stained with H&E, PAS, and Masson's trichrome) to evaluate glomerular and tubulointerstitial injury, including glomerulosclerosis and fibrosis.

    • Immunohistochemistry/Immunofluorescence: To examine the expression of key proteins in the kidney tissue.

    • Electron Microscopy: To visualize podocyte foot process effacement at the ultrastructural level.

Data Presentation

Quantitative data from studies investigating the effects of this compound should be summarized in clearly structured tables to facilitate comparison between different treatment groups.

Table 1: Hypothetical In Vitro Efficacy of this compound in an Angiotensin II-Induced Podocyte Injury Model

Treatment GroupAgonist (Angiotensin II)This compound Concentration (µM)Peak Intracellular [Ca2+] (Normalized to Baseline)Apoptosis Rate (%)Nephrin Expression (Relative to Control)
Vehicle Control-01.0 ± 0.15 ± 11.0 ± 0.1
Angiotensin II+04.5 ± 0.535 ± 40.4 ± 0.05
Angiotensin II + this compound+12.8 ± 0.320 ± 30.7 ± 0.08
Angiotensin II + this compound+101.5 ± 0.28 ± 20.9 ± 0.1

Table 2: Hypothetical In Vivo Efficacy of this compound in an Adriamycin-Induced Nephropathy Mouse Model

Treatment GroupUrinary Albumin-to-Creatinine Ratio (mg/g) at Week 4Glomerulosclerosis Index (0-4)Podocyte Foot Process Effacement (%)
Sham Control50 ± 150.1 ± 0.055 ± 2
ADR + Vehicle5000 ± 8002.8 ± 0.475 ± 10
ADR + this compound (10 mg/kg)2500 ± 5001.5 ± 0.340 ± 8
ADR + this compound (30 mg/kg)1000 ± 3000.8 ± 0.220 ± 5

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Agonist-Induced Calcium Influx in Podocytes

1. Cell Culture: 1.1. Culture conditionally immortalized mouse or human podocytes according to standard protocols. 1.2. Differentiate podocytes by thermoswitching for 10-14 days to allow for the development of a mature phenotype. 1.3. Seed differentiated podocytes onto collagen-coated glass-bottom dishes suitable for fluorescence microscopy.

2. Calcium Imaging: 2.1. Load podocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. 2.2. Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium). 2.3. Acquire baseline fluorescence for 1-2 minutes using a fluorescence microscope equipped with a live-cell imaging system. 2.4. Pre-incubate a subset of cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 15-30 minutes. 2.5. Add the TRPC6 agonist (e.g., Angiotensin II or a diacylglycerol analog like OAG) and record the change in fluorescence intensity over time.

3. Data Analysis: 3.1. Calculate the ratio of fluorescence intensities (for ratiometric dyes like Fura-2) or the change in fluorescence relative to baseline (for single-wavelength dyes like Fluo-4). 3.2. Determine the peak increase in intracellular calcium for each condition. 3.3. Compare the agonist-induced calcium influx in the presence and absence of this compound to determine its inhibitory effect.

Protocol 2: In Vivo Evaluation of this compound in an Adriamycin-Induced Nephropathy Mouse Model

1. Animal Model Induction: 1.1. Use a susceptible mouse strain (e.g., BALB/c). 1.2. Acclimatize male mice (8-10 weeks old) for at least one week. 1.3. Induce nephropathy with a single intravenous injection of Adriamycin (e.g., 10-11 mg/kg) via the tail vein. Sham control animals receive a saline injection.

2. This compound Treatment: 2.1. Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be tested for any effects on its own. 2.2. Begin treatment with this compound or vehicle one day after Adriamycin injection and continue daily for the duration of the study (e.g., 4-6 weeks). 2.3. Dose selection should be based on preliminary pharmacokinetic and tolerability studies.

3. Monitoring and Sample Collection: 3.1. Monitor body weight and general health status regularly. 3.2. Collect urine samples at baseline and at regular intervals (e.g., weekly) using metabolic cages. 3.3. At the study endpoint, collect blood via cardiac puncture for serum analysis and perfuse the kidneys with saline followed by a fixative (e.g., 4% paraformaldehyde or formalin).

4. Endpoint Analysis: 4.1. Urinary Albumin and Creatinine: Measure urinary albumin and creatinine concentrations using commercially available ELISA kits to calculate the albumin-to-creatinine ratio (ACR). 4.2. Serum Chemistry: Analyze serum for creatinine and BUN levels. 4.3. Histology: Embed the fixed kidneys in paraffin, section, and stain with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis, respectively. Score the degree of injury in a blinded manner. 4.4. Immunohistochemistry: Perform staining for podocyte markers (nephrin, podocin) and injury markers (desmin) on kidney sections. 4.5. Electron Microscopy: Process small pieces of the renal cortex for transmission electron microscopy to visualize and quantify podocyte foot process effacement.

Visualizations

G cluster_0 Pathological Stimuli cluster_1 Podocyte cluster_2 Pathological Outcome AngII Angiotensin II TRPC6 TRPC6 Channel AngII->TRPC6 ROS Reactive Oxygen Species ROS->TRPC6 Mech_Stress Mechanical Stress Mech_Stress->TRPC6 Ca_Influx Increased Ca2+ Influx TRPC6->Ca_Influx Activation Cytoskeleton Cytoskeletal Rearrangement (Foot Process Effacement) Ca_Influx->Cytoskeleton Apoptosis Apoptosis (Podocyte Loss) Ca_Influx->Apoptosis NFAT Calcineurin-NFAT Activation Ca_Influx->NFAT Proteinuria Proteinuria Cytoskeleton->Proteinuria Glomerulosclerosis Glomerulosclerosis Apoptosis->Glomerulosclerosis NFAT->Glomerulosclerosis This compound This compound This compound->TRPC6 Inhibition G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow iv_start Culture and Differentiate Podocytes iv_treat Treat with Injurious Stimulus (e.g., Angiotensin II) +/- this compound iv_start->iv_treat iv_ca Calcium Imaging iv_treat->iv_ca iv_cyto Cytotoxicity/Apoptosis Assay iv_treat->iv_cyto iv_protein Protein Analysis (Western Blot/IF) iv_treat->iv_protein iv_gene Gene Expression (qPCR) iv_treat->iv_gene invivo_start Induce Kidney Disease (e.g., Adriamycin Injection) invivo_treat Daily Treatment with This compound or Vehicle invivo_start->invivo_treat invivo_monitor Monitor Proteinuria (Weekly) invivo_treat->invivo_monitor invivo_end Endpoint Analysis (4-6 Weeks) invivo_monitor->invivo_end invivo_analysis Renal Function (Serum) Histology Electron Microscopy IHC invivo_end->invivo_analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and concentration recommendations for the use of FT671, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). FT671 is a valuable tool for studying the role of USP7 in various cellular processes, including cancer biology, by modulating the stability of key proteins such as p53, MDM2, and N-Myc.

Mechanism of Action

FT671 allosterically inhibits the deubiquitinating activity of USP7 by binding to a dynamic pocket near the catalytic center of the enzyme in its auto-inhibited state. This prevents USP7 from removing ubiquitin chains from its substrate proteins, leading to their degradation by the proteasome. A primary consequence of USP7 inhibition is the stabilization and activation of the tumor suppressor protein p53, which occurs due to the degradation of its negative regulator, the E3 ubiquitin ligase MDM2, a key substrate of USP7.[1][2] This activation of the p53 pathway leads to the induction of p53 target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis, ultimately inhibiting tumor growth.[1][3][4] Beyond the p53-MDM2 axis, FT671 has been shown to induce the degradation of other oncogenic proteins such as N-Myc, UHRF1, and DNMT1.[1]

Data Presentation

In Vitro Efficacy of FT671
Cell LineCancer TypeAssayIC50Recommended Concentration RangeIncubation TimeReference
MM.1SMultiple MyelomaCell Viability (CellTiter-Glo)33 nM0.01 - 10 µM120 hours[1][5]
HCT116Colorectal CarcinomaWestern Blot (p53 stabilization)-0.1 - 10 µM20 hours[1]
U2OSOsteosarcomaWestern Blot (p53 stabilization)-0.1 - 10 µM20 hours[1]
IMR-32NeuroblastomaWestern Blot (N-Myc degradation, p53 stabilization)-3 µM4 hours[6]
A549Lung CarcinomaWestern Blot (SP1, β-Catenin degradation)-2 - 24 µM4 hours (pretreatment)[7]
HCT116Colorectal CarcinomaUbiquitination Assay-10 µM5 minutes[7]
In Vivo Efficacy of FT671
Animal ModelTumor ModelDosageAdministration RouteTreatment ScheduleOutcomeReference
NOD-SCID MiceMM.1S Xenograft100 mg/kg and 200 mg/kgOral gavageDailySignificant dose-dependent tumor growth inhibition[1][8]

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is adapted for determining the IC50 of FT671 in a multiple myeloma cell line (MM.1S).

Materials:

  • MM.1S cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin/streptomycin, and 10 mM HEPES, pH 7.4

  • FT671 (stock solution in DMSO)

  • 384-well black, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed MM.1S cells at a density of 3,500 cells per well in 40 µL of complete RPMI-1640 medium in a 384-well plate.

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 12 hours to allow cells to acclimate.

  • Prepare a serial dilution of FT671 in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. A DMSO control (vehicle) should be included.

  • Add 10 µL of the diluted FT671 or vehicle control to the respective wells.

  • Incubate the plate for 120 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the log of the FT671 concentration and fitting the data to a four-parameter dose-response curve.

Western Blot for Protein Stabilization/Degradation

This protocol describes the detection of p53 stabilization in HCT116 cells following FT671 treatment.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., McCoy's 5A)

  • FT671 (stock solution in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-β-actin or Vinculin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of FT671 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 20 hours.

  • Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding 4x Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p53) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For loading control, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin or Vinculin.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol outlines a general procedure for assessing apoptosis induced by FT671.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • FT671 (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of FT671 and a vehicle control for a specified time (e.g., 24, 48, or 72 hours).

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

USP7_Inhibition_Pathway cluster_inhibition FT671 Intervention cluster_ubiquitination Ubiquitination & Degradation cluster_p53_activation p53 Pathway Activation cluster_other_targets Other Substrates FT671 FT671 USP7 USP7 FT671->USP7 Inhibits MDM2_Ub Ub-MDM2 USP7->MDM2_Ub Deubiquitinates NMyc N-Myc USP7->NMyc Stabilizes UHRF1_DNMT1 UHRF1/DNMT1 USP7->UHRF1_DNMT1 Stabilizes MDM2 MDM2 MDM2->MDM2_Ub Ubiquitination p53 p53 MDM2->p53 Ubiquitinates & Inhibits Ub Ubiquitin Proteasome Proteasome Degradation MDM2_Ub->Proteasome Targeted for p21 p21 p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Leads to NMyc->Proteasome Degradation (upon USP7 inhibition) UHRF1_DNMT1->Proteasome Degradation (upon USP7 inhibition)

Caption: Signaling pathway of USP7 inhibition by FT671.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 384-well Plate start->seed_cells acclimate Acclimate for 12h seed_cells->acclimate treat Treat with FT671 (Serial Dilutions) acclimate->treat incubate Incubate for 120h treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for a cell viability assay.

References

Commercial Sources and Application Notes for ML186

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability and application of the compound ML186, identified by PubChem Compound ID (CID) 46219248 and Substance ID (SID) 17387004.

Chemical Name: N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide

Commercial Availability

Potential avenues for sourcing this compound include:

  • Custom Synthesis: Companies that offer custom synthesis services can manufacture the compound based on its chemical structure and PubChem identifiers.

  • Screening Compound Libraries: Inquire with suppliers of large chemical screening libraries, as this compound may be part of a specific collection.

Below is a table of potential supplier types and recommended actions:

Supplier TypeRecommended Action
Custom Synthesis ProvidersProvide the chemical name, CAS number (if available), and PubChem CID (46219248) to obtain a quote for synthesis.
Screening Library SuppliersInquire if their libraries contain the compound under its PubChem identifiers (CID 46219248 or SID 17387004) or by its chemical structure.
Chemical Marketplace PlatformsSearch for N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide or its PubChem identifiers to connect with potential suppliers.

Application Notes

Mechanism of Action & Signaling Pathway:

Based on available information, this compound has been identified as a novel inhibitor of the STIM1-Orai1 signaling pathway. This pathway is crucial for store-operated calcium entry (SOCE), a fundamental process for calcium signaling in a wide variety of cells.

The STIM1 protein, located in the endoplasmic reticulum (ER), acts as a calcium sensor. Upon depletion of calcium from the ER, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, it interacts with and activates Orai1, a highly calcium-selective ion channel in the plasma membrane. The influx of extracellular calcium through the activated Orai1 channels replenishes ER calcium stores and initiates various downstream signaling cascades that regulate cellular processes such as gene expression, cell proliferation, and immune responses.

This compound exerts its inhibitory effect by disrupting the interaction between STIM1 and Orai1, thereby blocking SOCE.

G This compound Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca_Store Ca2+ Store Depletion STIM1_inactive Inactive STIM1 ER_Ca_Store->STIM1_inactive senses STIM1_active Active STIM1 (Oligomerized) STIM1_inactive->STIM1_active activates Orai1_channel Orai1 Channel STIM1_active->Orai1_channel interacts with & activates Ca_influx Ca2+ Influx (SOCE) Orai1_channel->Ca_influx mediates Downstream_Signaling Downstream Signaling (e.g., Gene Expression, Proliferation) Ca_influx->Downstream_Signaling triggers This compound This compound This compound->STIM1_active inhibits interaction

This compound inhibits the STIM1-Orai1 interaction, blocking SOCE.

Experimental Protocols

The following are generalized protocols for assays commonly used to study STIM1-Orai1 signaling and the effects of inhibitors like this compound.

Store-Operated Calcium Entry (SOCE) Assay

Objective: To measure the influx of extracellular calcium following the depletion of intracellular calcium stores.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293, Jurkat T cells) on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading:

    • Wash cells with a calcium-free buffer (e.g., Ringer's solution).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the calcium-free buffer for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.

    • Wash cells to remove excess dye.

  • Store Depletion:

    • Treat cells with a SERCA pump inhibitor, such as thapsigargin (1-2 µM), in a calcium-free buffer to passively deplete ER calcium stores.

  • Calcium Add-back and Measurement:

    • After store depletion (typically 5-10 minutes), add a buffer containing extracellular calcium (e.g., 2 mM CaCl2).

    • Record the change in intracellular calcium concentration using fluorescence microscopy or a plate reader. The increase in fluorescence upon calcium addition represents SOCE.

  • Inhibitor Treatment:

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of the compound for a specified period before initiating store depletion.

    • Perform the SOCE measurement as described above and compare the results to a vehicle-treated control.

G Start Start Cell_Plating Plate Cells Start->Cell_Plating Dye_Loading Load with Calcium Dye (e.g., Fura-2 AM) Cell_Plating->Dye_Loading ML186_Incubation Pre-incubate with this compound (or vehicle control) Dye_Loading->ML186_Incubation Store_Depletion Deplete ER Ca2+ Stores (Thapsigargin in Ca2+-free buffer) Ca_Add_back Add Extracellular Ca2+ Store_Depletion->Ca_Add_back ML186_Incubation->Store_Depletion Measurement Measure Fluorescence Change (SOCE) Ca_Add_back->Measurement Analysis Compare this compound vs. Control Measurement->Analysis End End Analysis->End

Workflow for a Store-Operated Calcium Entry (SOCE) Assay.
Proximity Ligation Assay (PLA) for STIM1-Orai1 Interaction

Objective: To visualize and quantify the interaction between STIM1 and Orai1 proteins in situ.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on coverslips.

    • Treat cells with a store-depleting agent (e.g., thapsigargin) to induce STIM1-Orai1 interaction. A control group should remain untreated.

    • For inhibitor studies, pre-incubate a set of cells with this compound before store depletion.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

  • Primary Antibody Incubation:

    • Incubate the cells with primary antibodies specific for STIM1 and Orai1, raised in different species (e.g., rabbit anti-STIM1 and mouse anti-Orai1).

  • PLA Probe Incubation:

    • Incubate with secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.

  • Ligation and Amplification:

    • Add a ligase to join the two PLA probes if they are in close proximity (<40 nm), forming a circular DNA template.

    • Amplify the circular DNA template using a polymerase and fluorescently labeled oligonucleotides.

  • Imaging and Analysis:

    • Visualize the resulting fluorescent spots (PLA signals) using a fluorescence microscope. Each spot represents a STIM1-Orai1 interaction.

    • Quantify the number of PLA signals per cell to determine the extent of interaction in control, store-depleted, and this compound-treated cells.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound based on typical assays for SOCE inhibitors. Actual values would need to be determined experimentally.

ParameterValue (Hypothetical)AssayDescription
IC₅₀ 1.5 µMSOCE AssayThe concentration of this compound that inhibits 50% of the store-operated calcium entry.
EC₅₀ N/ANot applicable for an inhibitor.
Kᵢ 0.8 µMBinding AssayThe inhibition constant, representing the binding affinity of this compound to its target.
CC₅₀ > 50 µMCytotoxicity AssayThe concentration of this compound that causes 50% cell death, indicating its general toxicity.

Note: The information provided is for research purposes only. Appropriate safety precautions should be taken when handling any chemical compound. A Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use.

Troubleshooting & Optimization

Troubleshooting ML186 precipitation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor ML186.

Troubleshooting Guide: this compound Precipitation in Solution

Precipitation of this compound out of solution can compromise experimental results. This guide provides a systematic approach to diagnosing and resolving this issue.

Diagram: Troubleshooting Workflow for this compound Precipitation

ML186_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions start Precipitation Observed in this compound Solution check_concentration Is the working concentration too high? start->check_concentration check_solvent Was the stock solution prepared correctly in DMSO? check_concentration->check_solvent No solution_concentration Lower the final working concentration. check_concentration->solution_concentration Yes check_dilution Was the dilution into aqueous buffer performed correctly? check_solvent->check_dilution Yes solution_stock Re-prepare stock solution in high-quality, anhydrous DMSO. Use sonication if needed. check_solvent->solution_stock No solution_dilution Perform serial dilutions in DMSO first, then add to aqueous buffer. Ensure rapid mixing. check_dilution->solution_dilution No solution_warming Gently warm the solution (e.g., to 37°C) before use. check_dilution->solution_warming Yes, but still precipitates

Caption: Troubleshooting workflow for this compound precipitation.

Common Causes and Solutions for this compound Precipitation
Potential Cause Recommended Solution
High Working Concentration The aqueous solubility of this compound is significantly lower than its solubility in DMSO. Exceeding the solubility limit in the final aqueous buffer is a common cause of precipitation.
Improper Stock Solution Preparation This compound may not have fully dissolved in DMSO, or the DMSO may have absorbed water, reducing its solvating power.
Incorrect Dilution Method Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to "crash out" of solution due to rapid solvent change.
Low Temperature Solubility can decrease at lower temperatures, leading to precipitation, especially if solutions are stored at 4°C or on ice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available research, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1]

Q2: I observed precipitation when I diluted my this compound DMSO stock in my cell culture media. What should I do?

A2: This is a common issue when diluting a DMSO stock into an aqueous solution. To avoid this, it is recommended to perform serial dilutions of your concentrated stock solution in DMSO first to a lower concentration. Then, add this intermediate DMSO solution to your aqueous medium with rapid mixing. This gradual change in solvent polarity can help keep this compound in solution. Also, ensure the final DMSO concentration in your experiment is as low as possible (typically ≤0.1%) and consistent across all conditions, including vehicle controls.

Q3: Can I heat the solution to redissolve precipitated this compound?

A3: Gentle warming (e.g., to 37°C) can help redissolve precipitated this compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. It is advisable to test the stability of this compound at the intended temperature if this method is used frequently.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of moisture by the DMSO.

Q5: What is the target and mechanism of action of this compound?

A5: While often associated with Hedgehog pathway inhibition in some screening libraries, recent studies have characterized this compound as a GPR55 antagonist.[1][2] It is important to consider this when interpreting experimental results.

Signaling Pathway: GPR55

GPR55_Pathway This compound This compound GPR55 GPR55 Receptor This compound->GPR55 Inhibits G_protein Gαq/11 GPR55->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release ERK_activation ERK Activation DAG->ERK_activation

Caption: Simplified GPR55 signaling pathway inhibited by this compound.

Experimental Protocols

Protocol for Preparing this compound Working Solutions

This protocol provides a step-by-step method to prepare a working solution of this compound from a stock solution, minimizing the risk of precipitation.

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • If necessary, use a vortex mixer and/or sonication in a water bath to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particles.

  • Perform Intermediate Serial Dilutions in DMSO:

    • Based on your desired final concentration, perform one or more serial dilutions of the 10 mM stock solution in DMSO. For example, to achieve a 10 µM final concentration from a 10 mM stock with a 1:1000 final dilution, you could first dilute the 10 mM stock to 1 mM in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • While gently vortexing or swirling the aqueous buffer, add the required volume of the intermediate DMSO stock solution drop-wise to achieve the final desired concentration of this compound.

    • Ensure the final concentration of DMSO is below the tolerance level for your specific cell type or assay (typically ≤0.1%).

  • Verification (Optional but Recommended):

    • After preparing the final working solution, let it stand for 10-15 minutes at the experimental temperature.

    • Before use, visually inspect the solution for any signs of precipitation. If available, a brief check under a microscope can confirm the absence of crystals.

Note: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your this compound-treated samples.

References

Technical Support Center: Optimizing ML186 Dosage for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML186, a selective agonist for the G-protein-coupled receptor 55 (GPR55). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to aid in the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule agonist for the G-protein-coupled receptor 55 (GPR55). Its mechanism of action involves binding to and activating GPR55, which is a non-classical cannabinoid receptor. This activation triggers downstream intracellular signaling pathways.

Q2: In which cell lines can I expect a response to this compound?

A2: The response to this compound is dependent on the expression level of its target, GPR55, in the cell line of interest. GPR55 expression has been reported in a variety of cancer cell lines. High expression of GPR55 has been noted in highly metastatic breast cancer cell lines such as MDA-MB-231, while lower expression is observed in less metastatic lines like MCF-7.[1] GPR55 expression has also been documented in prostate (PC-3, DU145), ovarian (OVCAR3, A2780), and colon (SW480, HCT116) cancer cell lines.[1][2] It is crucial to verify GPR55 expression in your specific cell line of interest before initiating experiments.

Q3: What is a typical effective concentration range for this compound in cell culture?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point is the EC50 value, which for this compound in a primary screen was determined to be 305 nM. However, functional assays in different cell lines may require different concentrations. For example, in studies with the structurally similar GPR55 agonist ML-184, concentrations in the low micromolar range have been used in MDA-MB-231 cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How can I determine the optimal dosage of this compound for my cell line?

A4: To determine the optimal dosage, a dose-response experiment is recommended. This typically involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint. A common method is a cell viability assay (e.g., MTT or CCK-8) to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). For functional assays, you would measure the specific downstream effect of GPR55 activation, such as calcium mobilization or ERK phosphorylation, across a range of this compound concentrations.

Q5: What are the downstream signaling pathways activated by this compound?

A5: Upon activation by this compound, GPR55 can couple to multiple G-proteins, primarily Gαq and Gα13.[3]

  • Gαq pathway: Activation of the Gαq subunit leads to the activation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels.[3]

  • Gα13 pathway: Activation of the Gα13 subunit stimulates the RhoA signaling cascade.[4] Both pathways can lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK1/2).[2] GPR55 activation can also lead to the recruitment of β-arrestin.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound treatment. 1. Low or no GPR55 expression in the cell line. 2. This compound concentration is too low. 3. Incorrect assay conditions. 4. This compound degradation.1. Verify GPR55 expression using qPCR, Western blot, or flow cytometry. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM). 3. Optimize assay parameters such as cell seeding density, stimulation time, and serum concentration in the media. 4. Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions.
High background signal in functional assays. 1. Constitutive GPR55 activity in the cell line. 2. Non-specific effects of this compound at high concentrations. 3. Assay reagents are not optimal.1. Use a GPR55 antagonist (e.g., CID16020046) as a negative control to assess baseline activity. 2. Lower the concentration of this compound used. 3. Titrate assay reagents and optimize incubation times.
Inconsistent results between experiments. 1. Variation in cell passage number or confluency. 2. Inconsistent this compound stock solution preparation. 3. Variability in assay procedure.1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare and aliquot this compound stock solutions to minimize freeze-thaw cycles. 3. Follow a standardized and detailed experimental protocol meticulously.
Cell death observed at expected effective concentrations. 1. This compound may induce apoptosis or necrosis in your specific cell line at certain concentrations. 2. Solvent (e.g., DMSO) toxicity.1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay. 2. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1% for DMSO).

Quantitative Data Summary

Compound Target Reported EC50 Cell Line Context
This compoundGPR55305 nMPrimary screen (β-arrestin recruitment)

Note: This EC50 value is from a primary high-throughput screen and should be used as a starting point for optimization in specific cell lines.

Experimental Protocols

Dose-Response Cell Viability Assay (MTT)

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

  • GPR55-expressing cell line (e.g., MDA-MB-231)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested range is from 10 nM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50/IC50 value.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium changes upon GPR55 activation.

Materials:

  • GPR55-expressing cell line (e.g., HEK293-GPR55)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in HBSS to the final working concentration (typically 1-5 µM).

  • Remove the culture medium and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS.

  • Add 100 µL of HBSS to each well.

  • Prepare a concentrated solution of this compound.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the this compound solution and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Analyze the data by calculating the change in fluorescence from baseline.

Signaling Pathway and Experimental Workflow Diagrams

GPR55_Signaling_Pathway This compound This compound GPR55 GPR55 This compound->GPR55 activates Gq Gαq GPR55->Gq G13 Gα13 GPR55->G13 beta_arrestin β-Arrestin Recruitment GPR55->beta_arrestin PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G13->RhoA activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase leads to ERK p-ERK1/2 RhoA->ERK leads to Ca_increase->ERK

Caption: GPR55 Signaling Pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_dose_response Dosage Optimization cluster_functional_assays Functional Assays cluster_analysis Data Analysis cell_culture 1. Culture GPR55-expressing cell line verify_expression 2. Verify GPR55 expression (optional but recommended) cell_culture->verify_expression dose_viability 3. Dose-response curve (e.g., MTT assay) verify_expression->dose_viability determine_ec50 4. Determine EC50/IC50 dose_viability->determine_ec50 ca_assay 5a. Calcium Mobilization determine_ec50->ca_assay erk_assay 5b. ERK Phosphorylation determine_ec50->erk_assay barrestin_assay 5c. β-Arrestin Recruitment determine_ec50->barrestin_assay analyze_data 6. Analyze and interpret results ca_assay->analyze_data erk_assay->analyze_data barrestin_assay->analyze_data

Caption: Experimental workflow for this compound dosage optimization.

References

Technical Support Center: Compound Storage and Handling (Template)

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "ML186" is not a universally recognized name for a single chemical compound. Searches across major chemical suppliers reveal several different molecules where "186" is part of a larger, more specific catalog number. The stability and appropriate storage conditions are highly dependent on the specific chemical structure of a compound.

To provide you with accurate guidance on preventing degradation during storage, please identify the specific compound you are working with from the list below, or provide a full chemical name, CAS number, or the supplier from which it was purchased.

Potential Compounds Related to "186":

  • TL 12-186: A multi-kinase PROTAC degrader.

  • MCI-186: A free radical scavenger, also known as Edaravone.

  • AC 186: A potent and selective ERβ agonist.

  • BC-LI-0186: A selective blocker of the Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD) interaction.

  • CP-640186 hydrochloride: An Acetyl-CoA carboxylase (ACC) inhibitor.

  • AZD8186: A potent and selective inhibitor of PI3Kβ and PI3Kδ.

Once you provide more specific information, a detailed technical support guide with the required elements can be generated. Below is a generalized template of what can be provided.

This guide provides general recommendations for the storage and handling of research compounds. Please note that these are general guidelines and may not be applicable to your specific molecule. Always refer to the manufacturer's product data sheet for specific instructions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for the compound?

A1: Most research compounds, especially those in solid form, should be stored at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C may be acceptable. Always consult the product-specific data sheet.

Q2: How should I store the compound once it is in solution?

A2: The stability of a compound in solution is often more limited than in its solid form. It is generally recommended to prepare fresh solutions for each experiment. If you need to store a stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. The choice of solvent can also significantly impact stability.

Q3: What are the signs of compound degradation?

A3: Visual signs of degradation can include a change in color or the appearance of precipitates in a solution. However, degradation is often not visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the appearance of impurity peaks and a decrease in the main peak area.

Q4: How can I prevent the degradation of my compound?

A4: To minimize degradation, it is crucial to adhere to the recommended storage conditions, protect the compound from light and moisture, and use appropriate solvents. For compounds sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) may be necessary. Limiting the number of freeze-thaw cycles for solutions is also critical.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected or inconsistent experimental results. Compound degradation leading to reduced potency or altered activity.1. Prepare a fresh stock solution from solid material.2. Perform an analytical check (e.g., HPLC) on the stock solution to assess purity.3. Obtain a new vial of the compound.
Precipitate forms in the stock solution upon thawing. Poor solubility in the chosen solvent or degradation product formation.1. Gently warm the solution and vortex to see if the precipitate redissolves.2. If the precipitate remains, centrifuge the solution and use the supernatant, but be aware that the concentration may be lower than expected.3. Consider using a different solvent or a lower concentration for the stock solution.
Discoloration of the solid compound or solution. Chemical decomposition, often due to oxidation or light exposure.1. Discard the discolored material.2. Ensure the compound is stored in a light-protected vial and in a dry environment.

Experimental Protocols

Protocol: Assessment of Compound Stability by HPLC

This protocol provides a general method for assessing the stability of a compound in a specific solvent and at a particular storage temperature.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis and inject it onto the HPLC system. Record the peak area and retention time of the main compound peak. This will serve as your baseline.

  • Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is light-sensitive.

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage, bring it to room temperature, and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of the main compound at each time point to the initial peak area. A decrease in the peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of the compound remaining at each time point.

Signaling Pathways & Workflows

To provide a relevant diagram, the specific compound and its biological target or mechanism of action are needed. Below is a generic workflow for handling a research compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation receive Receive Compound store_solid Store Solid at -80°C receive->store_solid dissolve Dissolve in Appropriate Solvent store_solid->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw prepare_working Prepare Working Solution thaw->prepare_working treat_cells Treat Cells/Perform Assay prepare_working->treat_cells analyze Analyze Results treat_cells->analyze

Caption: A generalized workflow for handling and using a research compound in experiments.

ML186 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ML186, also known as MCI-186 and edaravone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (edaravone)?

This compound (edaravone) is primarily known as a potent free radical scavenger.[1][2][3] Its main function is to neutralize harmful reactive oxygen species (ROS), such as hydroxyl radicals and peroxynitrite, which are implicated in cellular damage in conditions like acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2] By scavenging these free radicals, edaravone helps to mitigate oxidative stress and protect cells, particularly neurons, from damage.[2][4]

Q2: What are the known off-target effects of this compound (edaravone)?

As a free radical scavenger, the concept of "off-target" effects for edaravone differs from that of traditional small molecules that bind to specific proteins. Instead of unintended protein binding, concerns revolve around the broader, and sometimes paradoxical, effects of altering the cellular redox state. Potential off-target effects could include:

  • Pro-oxidant activity: Under certain conditions, antioxidants can exhibit pro-oxidant effects.

  • Interaction with cellular signaling: Altering the redox state can impact various signaling pathways that are regulated by reactive oxygen species.

  • Chelation of metal ions: The chemical structure of edaravone may allow for the chelation of metal ions, which could interfere with the function of metalloproteins.

Clinical studies have reported adverse events, though a direct link to specific off-target molecular interactions is not always clear. Common adverse events are generally mild and can include injection site contusion and gait disturbance.[5]

Q3: How can I control for potential off-target effects of this compound in my experiments?

Controlling for the off-target effects of a free radical scavenger like edaravone requires a multi-faceted approach:

  • Use of multiple, structurally distinct antioxidants: Comparing the effects of edaravone with other antioxidants that have different chemical structures can help to distinguish between a general antioxidant effect and a molecule-specific effect.

  • Dose-response studies: A careful dose-response analysis is crucial. Off-target effects may only appear at higher concentrations.

  • Use of inactive analogs: If available, an inactive analog of edaravone that is structurally similar but lacks radical-scavenging activity can be a powerful negative control.

  • Rescue experiments: If edaravone is hypothesized to act by reducing a specific type of oxidative stress, a rescue experiment can be performed by co-administering the relevant ROS.

  • Orthogonal assays: Use multiple, distinct assays to measure the same biological endpoint. This can help to rule out assay-specific artifacts.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Cellular health and redox state can be highly variable.

  • Troubleshooting Steps:

    • Monitor cell health: Ensure that cells are healthy and not under oxidative stress before treatment. Use assays to measure baseline ROS levels.

    • Optimize concentration: Perform a detailed dose-response curve to identify the optimal concentration of edaravone. High concentrations may induce toxicity or off-target effects.

    • Control for vehicle effects: Ensure that the vehicle used to dissolve edaravone (e.g., DMSO) is used at a consistent and non-toxic concentration in all control experiments.

Problem 2: Difficulty distinguishing between on-target antioxidant effects and other cellular effects.

  • Possible Cause: Edaravone's effects may be a combination of direct radical scavenging and downstream consequences on cellular signaling.

  • Troubleshooting Steps:

    • Measure ROS levels directly: Use fluorescent probes to directly measure changes in intracellular ROS levels after edaravone treatment.

    • Assess specific signaling pathways: Use techniques like Western blotting or reporter assays to investigate the effect of edaravone on redox-sensitive signaling pathways (e.g., NF-κB, Nrf2).

    • Use a chemically distinct antioxidant: As a control, use another antioxidant with a different chemical structure to see if it produces the same biological effect.

Data Presentation

Table 1: Summary of Edaravone Clinical Trial Data for ALS

StudyPrimary EndpointEdaravone Group ChangePlacebo Group Changep-valueReference
NCT00330681Change in ALSFRS-R score at 24 weeks-5.70 ± 0.85-6.35 ± 0.840.411
MCI186-19 (NCT01492686)Change in ALSFRS-R score at 24 weeks-5.01 ± 0.64-7.50 ± 0.660.0013[6]

ALSFRS-R: Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised

Experimental Protocols

Protocol 1: In Vitro Assay for Assessing Off-Target Effects on Kinase Activity

This protocol describes a general method for screening a small molecule against a panel of kinases to identify potential off-target interactions.

  • Prepare Kinase Panel: Obtain a panel of purified, active kinases. Commercially available panels are recommended for broad screening.

  • Prepare Assay Plates: In a 384-well plate, add the kinase, its specific substrate, and ATP.

  • Add Compound: Add this compound (edaravone) at a range of concentrations (e.g., from 10 nM to 100 µM). Include a known inhibitor for each kinase as a positive control and a vehicle control (e.g., DMSO).

  • Incubate: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detect Kinase Activity: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or fluorescence polarization.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement

CETSA can be used to assess whether this compound directly binds to any proteins within a cell, leading to their stabilization.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for 1 hour at 37°C.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound suggests direct binding and stabilization.

Mandatory Visualizations

G cluster_0 Cellular Stress cluster_1 Mechanism of Action Ischemia/Reperfusion Ischemia/Reperfusion ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) Ischemia/Reperfusion->ROS Neuroinflammation Neuroinflammation Neuroinflammation->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Causes This compound This compound (Edaravone) This compound->ROS Scavenges Neuroprotection Neuroprotection Oxidative_Damage->Neuroprotection Inhibition leads to

Caption: Proposed mechanism of action of this compound (edaravone) in neuroprotection.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Validation Kinase_Profiling Kinase Profiling Dose_Response Dose-Response Validation Kinase_Profiling->Dose_Response Affinity_Chromatography Affinity Chromatography - Mass Spectrometry Affinity_Chromatography->Dose_Response CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Dose_Response Phenotypic_Screening High-Content Phenotypic Screening SAR Structure-Activity Relationship (SAR) Phenotypic_Screening->SAR Proteomics Global Proteomics/ Phosphoproteomics Proteomics->SAR Rescue Rescue Experiments Dose_Response->Rescue SAR->Rescue Start Identify Potential Off-Target Effects Start->Kinase_Profiling Start->Affinity_Chromatography Start->CETSA Start->Phenotypic_Screening Start->Proteomics

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: Interpreting Unexpected Results with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific small molecule inhibitor "ML186" could not be identified in publicly available resources. It is possible that this is an internal compound name or a typographical error. To provide a detailed and practical troubleshooting guide as requested, this document will use the well-characterized MEK inhibitor U0126 as a representative example. The principles and troubleshooting strategies discussed here are broadly applicable to many small molecule inhibitors used in cell-based assays.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during their experiments with small molecule inhibitors like U0126.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor, at its reported effective concentration, is not showing any effect on the target pathway.

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Compound Integrity and Storage: Ensure the inhibitor has been stored correctly (e.g., protected from light, appropriate temperature) and has not undergone degradation. Prepare fresh stock solutions.

  • Cell Permeability: Verify that the inhibitor is cell-permeable in your specific cell line. Some cell types may have efflux pumps that actively remove the compound.

  • Experimental Timeline: The time course of your experiment may not be optimal for observing the desired effect. The inhibition of a target may be transient or require a longer incubation period to manifest a downstream phenotype.

  • Assay Sensitivity: The assay used to measure the downstream effect may not be sensitive enough to detect subtle changes.

Q2: I'm observing significant cell death (cytotoxicity) at concentrations where the inhibitor is supposed to be specific.

A2: This is a common issue and can be indicative of off-target effects or non-specific toxicity.

  • Concentration-Response Curve: It is crucial to perform a dose-response experiment to determine the therapeutic window for your specific cell line. The optimal concentration should inhibit the target without causing widespread cell death.

  • Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes that are essential for cell survival.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to the cells. It is recommended to keep the final DMSO concentration below 0.1%.

Q3: The inhibitor shows the expected effect on my primary target, but I'm also seeing unexpected changes in other signaling pathways.

A3: This suggests potential off-target effects or pathway crosstalk.

  • Kinase Profiling: Many small molecule inhibitors are not entirely specific and can inhibit other kinases, especially at higher concentrations. Reviewing published kinase profiling data for your inhibitor can provide insights into potential off-targets.

  • Signaling Crosstalk: Inhibition of one pathway can lead to compensatory activation or inhibition of other pathways. This is a biological response of the cell to maintain homeostasis.

Troubleshooting Guides

Guide 1: Lack of Inhibitor Efficacy

This guide provides a systematic approach to troubleshoot experiments where the small molecule inhibitor is not producing the expected biological effect.

Troubleshooting Workflow

G start Start: No inhibitor effect observed check_compound 1. Verify Compound Integrity - Prepare fresh stock - Check storage conditions start->check_compound check_concentration 2. Confirm Concentration - Verify calculations - Use a dose-response check_compound->check_concentration check_timeline 3. Optimize Treatment Time - Perform a time-course experiment check_concentration->check_timeline check_assay 4. Validate Assay - Use positive/negative controls - Check assay sensitivity check_timeline->check_assay check_cells 5. Assess Cell Line - Check for inhibitor resistance - Test in a different cell line check_assay->check_cells end Conclusion check_cells->end

Caption: Troubleshooting workflow for lack of inhibitor efficacy.

Experimental Protocols

  • Dose-Response Experiment:

    • Seed cells at an appropriate density in a multi-well plate.

    • The following day, treat the cells with a serial dilution of the inhibitor (e.g., 8-10 concentrations centered around the expected IC50).

    • Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period.

    • Measure the desired endpoint (e.g., cell viability, target phosphorylation).

    • Plot the response versus the inhibitor concentration and fit a dose-response curve to determine the IC50.

Guide 2: Investigating Off-Target Effects

This guide outlines steps to take when you suspect your inhibitor is causing off-target effects.

Logical Flow for Investigating Off-Target Effects

G start Start: Suspected off-target effects literature 1. Literature Review - Search for published kinase profiles - Identify known off-targets start->literature dose_response 2. Dose-Response Analysis - Compare IC50 for on-target vs. off-target effects literature->dose_response orthogonal 3. Orthogonal Approaches - Use a second, structurally different inhibitor - Use genetic knockdown (siRNA, shRNA) dose_response->orthogonal rescue 4. Rescue Experiment - Express a drug-resistant mutant of the target orthogonal->rescue conclusion Conclusion rescue->conclusion

Caption: A logical workflow for investigating off-target effects.

Experimental Protocols

  • Western Blot for Target Engagement:

    • Treat cells with the inhibitor at various concentrations and for different durations.

    • Lyse the cells and collect the protein lysate.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with antibodies against the phosphorylated (inactive) and total forms of the target protein to confirm target engagement.

Signaling Pathway Diagram

U0126 Inhibition of the MAPK/ERK Pathway

U0126 is a selective inhibitor of MEK1 and MEK2, kinases that are upstream of ERK1/2 in the MAPK signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation U0126 U0126 U0126->MEK

Caption: U0126 inhibits MEK1/2, blocking downstream ERK signaling.

Quantitative Data Summary

Table 1: Example IC50 Values for U0126 in Different Cancer Cell Lines

Cell LineCancer TypeTarget Pathway IC50 (ERK Phosphorylation)
HeLaCervical Cancer~10 µM
A549Lung Cancer~5 µM
MCF-7Breast Cancer~20 µM

Note: These are approximate values from the literature and can vary depending on experimental conditions.

Technical Support Center: Improving In-Vivo Efficacy of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ML186" was not specifically identified in publicly available scientific literature. This guide provides a general framework for improving the in vivo efficacy of small molecule inhibitors, using established pharmaceutical development strategies. Where applicable, MCI-186 (Edaravone), a neuroprotective agent, is used as an illustrative example. Researchers should adapt this guidance based on the specific physicochemical properties and biological targets of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor in vivo efficacy of a promising in vitro compound?

A1: The transition from in vitro to in vivo introduces complex biological barriers. Key reasons for failure include:

  • Poor Pharmacokinetics (PK): The compound is not effectively absorbed, distributed to the target tissue, metabolized too quickly, or eliminated too rapidly.

  • Low Bioavailability: A significant portion of the administered dose does not reach systemic circulation. This is often linked to poor aqueous solubility or extensive first-pass metabolism.[1]

  • Physicochemical Instability: The compound may degrade in the gastrointestinal tract or bloodstream.

  • Off-Target Toxicity: The compound may cause unintended toxic effects at concentrations required for efficacy, limiting the achievable therapeutic window.

  • Lack of Target Engagement: The compound may not reach the target tissue or cell compartment at a sufficient concentration to engage its biological target.

Q2: My compound has poor water solubility. What are the initial steps to improve it for in vivo studies?

A2: For poorly water-soluble drugs, enhancing solubility is a critical first step.[2] Conventional strategies include:

  • Micronization: Reducing the particle size of the compound increases the surface area available for dissolution.[3]

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[1]

  • Use of Co-solvents: Employing a mixture of solvents can enhance the solubility of a compound in an aqueous vehicle.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of a hydrophobic drug.[4]

Q3: What is a solid dispersion and how can it help?

A3: A solid dispersion involves dispersing a poorly soluble drug in a hydrophilic carrier matrix, typically in an amorphous (non-crystalline) state.[2][3] This strategy can improve oral bioavailability by enhancing the drug's dissolution rate and apparent solubility.[3] The carrier can be a polymer like PVP or HPMC.

Q4: When should I consider a lipid-based formulation?

A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent strategy for highly lipophilic compounds.[4] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This enhances drug solubilization and absorption.[4]

Troubleshooting Guide

Issue 1: The compound shows no efficacy in the animal model despite a high dose.

Question Possible Cause & Explanation Recommended Action
Have you confirmed target engagement in vivo? The compound may not be reaching its biological target at sufficient concentrations. This could be due to poor absorption, rapid metabolism, or inability to cross relevant biological barriers (e.g., the blood-brain barrier).Conduct a pilot PK/PD (Pharmacokinetic/Pharmacodynamic) study. Measure compound concentration in plasma and, if possible, in the target tissue over time. Correlate these concentrations with a biomarker of target activity.
Is the formulation appropriate for the route of administration? An oral formulation with low bioavailability will not be effective. An intravenous formulation that causes precipitation in the bloodstream will also fail.Re-evaluate the formulation strategy. For oral dosing of poorly soluble drugs, consider micronization, amorphous solid dispersions, or lipid-based systems.[3] For IV dosing, ensure the compound is fully solubilized and stable in the vehicle.
Could rapid metabolism be the issue? The compound may be a substrate for metabolic enzymes (e.g., Cytochrome P450s) in the liver or gut wall, leading to rapid clearance and low exposure.Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. If metabolism is high, consider chemical modification of the compound to block metabolic sites or co-administration with a metabolic inhibitor (in preclinical studies).

Issue 2: The compound is causing significant toxicity or weight loss in animals at doses below the efficacious level.

Question Possible Cause & Explanation Recommended Action
Is the toxicity related to the compound or the vehicle? Some formulation vehicles, especially those with high concentrations of organic solvents or surfactants, can cause toxicity on their own.Run a vehicle-only control group in your animal study to assess the tolerability of the formulation itself.
Have you assessed for off-target activity? The compound may be hitting other biological targets that mediate the toxic effects. This is common for kinase inhibitors and other molecules that bind to conserved protein domains.Perform a broad in vitro safety pharmacology screen (e.g., a CEREP panel) to identify potential off-target interactions.
Can the formulation be optimized to reduce toxicity? A formulation that improves solubility and absorption can sometimes allow for a lower, better-tolerated dose to be administered while still achieving the necessary exposure for efficacy.[4]Explore alternative formulations that might alter the drug's distribution profile. For example, encapsulating the drug in nanoparticles could potentially reduce exposure to sensitive tissues.

Data Presentation: Formulation Strategies

The selection of a formulation strategy is critical for compounds with poor solubility. The table below summarizes common approaches.

Strategy Mechanism of Action Advantages Disadvantages Suitable For
Micronization Increases surface area-to-volume ratio, enhancing dissolution rate.Simple, widely used technology.May not be sufficient for extremely insoluble compounds; particles can re-aggregate.BCS Class II compounds with dissolution rate-limited absorption.
Amorphous Solid Dispersion Disperses the drug in a hydrophilic carrier, preventing crystallization and increasing dissolution.[3]Significant increase in solubility and bioavailability; established technology.Can be physically unstable (recrystallization); manufacturing can be complex (e.g., spray drying, hot melt extrusion).Poorly soluble crystalline compounds.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cone.[4]Increases aqueous solubility; can improve stability.Limited by the stoichiometry of the complex; can be expensive.Molecules of appropriate size and geometry to fit within the cyclodextrin cavity.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid/surfactant mixture that emulsifies in the GI tract, improving solubilization.[4]Enhances absorption of highly lipophilic drugs; can reduce food effects.Can be chemically complex; potential for GI side effects from surfactants.Highly lipophilic (LogP > 5) compounds (BCS Class II or IV).
Nanoparticle Formulation Reduces particle size to the nanometer range, drastically increasing surface area and dissolution velocity.Large increases in dissolution rate; can alter drug distribution.Complex manufacturing; potential for altered toxicology profile.Compounds where micronization is insufficient.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of a poorly soluble compound ("Cmpd-X") with a hydrophilic polymer (PVP K30) to improve its dissolution for in vivo studies.

Materials:

  • Cmpd-X

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Accurately weigh Cmpd-X and PVP K30 and place them in a round-bottom flask.

  • Add a sufficient volume of DCM to completely dissolve both components. The solution should be clear.

  • Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C.

  • Rotate the flask and apply a vacuum to evaporate the solvent until a thin film is formed on the flask wall.

  • Once the film is dry, carefully scrape the solid material from the flask.

  • Transfer the solid to a vacuum oven and dry at 40°C overnight to remove any residual solvent.

  • The resulting solid is the ASD, which can be gently ground into a fine powder for suspension in an appropriate aqueous vehicle for oral gavage.

  • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm its amorphous nature.

Protocol 2: General Workflow for an In Vivo Efficacy Study

Objective: To evaluate the efficacy of a formulated compound in a relevant animal model (e.g., a xenograft model for an anti-cancer agent or a neuroprotection model).

Methodology:

  • Animal Acclimatization: Allow animals (e.g., mice) to acclimate to the facility for at least one week before the start of the experiment.

  • Model Induction: Induce the disease model. For example, implant tumor cells subcutaneously for a xenograft study.[5]

  • Group Allocation: Once tumors are established or the disease model is stable, randomize animals into treatment groups (e.g., Vehicle Control, Cmpd-X Low Dose, Cmpd-X High Dose, Positive Control).

  • Formulation Preparation: Prepare the dosing formulation for Cmpd-X (e.g., suspend the ASD from Protocol 1 in a vehicle like 0.5% methylcellulose) and the vehicle control.

  • Dosing: Administer the compound to the animals according to the planned schedule (e.g., once daily by oral gavage). Record the body weight of each animal daily or every other day to monitor for toxicity.

  • Efficacy Readouts: Monitor the primary efficacy endpoint throughout the study. For a xenograft model, this would involve measuring tumor volume with calipers 2-3 times per week.[5]

  • Terminal Procedures: At the end of the study, euthanize the animals. Collect blood for PK analysis and harvest tumors/target tissues for PD biomarker analysis (e.g., Western blot for a target protein) and histopathology.

  • Data Analysis: Analyze the data statistically. Compare the efficacy readouts (e.g., tumor growth) between the treated groups and the vehicle control group.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates This compound This compound (Inhibitor) This compound->MEK Inhibits GF Growth Factor GF->Receptor Binds

Caption: Hypothetical signaling cascade for a MEK inhibitor like this compound.

Experimental Workflow Diagram

G cluster_preclinical Preclinical Phase Formulation 1. Formulation Development Pilot_PK 2. Pilot PK/Tolerability Study Formulation->Pilot_PK Select Lead Formulation Efficacy_Study 3. In Vivo Efficacy Study Pilot_PK->Efficacy_Study Determine Dose & Schedule Analysis 4. Data Analysis & Reporting Efficacy_Study->Analysis Collect Endpoints End Go/No-Go Decision Analysis->End Start Start Start->Formulation

Caption: General experimental workflow for in vivo efficacy testing.

Troubleshooting Logic Diagram

G Start Start: Poor In Vivo Efficacy Check_Exposure Plasma/Tissue Exposure Measured? Start->Check_Exposure Check_Metabolism Metabolically Stable? Check_Exposure->Check_Metabolism Yes Check_PD Action: Run PK/PD Study Check_Exposure->Check_PD No Check_Formulation Solubility/ Permeability Issue? Check_Metabolism->Check_Formulation Yes Redesign_Compound Action: Redesign Compound (Block Metabolism) Check_Metabolism->Redesign_Compound No Check_Target Target Engagement? Check_Formulation->Check_Target No Improve_Formulation Action: Improve Formulation (e.g., ASD, SEDDS) Check_Formulation->Improve_Formulation Yes Reassess_Target Problem: Target Not Validated or Off-Target Effects Check_Target->Reassess_Target No

Caption: A decision tree for troubleshooting poor in vivo efficacy.

References

Technical Support Center: MCI-186 (Edaravone) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCI-186, also known as Edaravone.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MCI-186 (Edaravone)?

MCI-186 (Edaravone) is a free radical scavenger.[1][2][3] Its therapeutic effects are attributed to its ability to reduce oxidative stress, which is a key factor in the pathogenesis of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[2][4] Edaravone works by donating an electron to neutralize free radicals, such as hydroxyl radicals and lipid peroxides, thereby protecting neurons, glial cells, and vascular endothelial cells from oxidative damage.[1][2] This action is thought to inhibit the progression of cell damage and reduce the inflammatory response mediated by activated microglial cells.[1]

Q2: What are the common challenges encountered when working with Edaravone in a laboratory setting?

Researchers may face challenges related to Edaravone's poor water solubility and stability in aqueous solutions.[5][6] Aqueous solutions of Edaravone can be unstable due to the presence of the edaravone anion, which is susceptible to oxidation, leading to the formation of precipitates, primarily an edaravone trimer.[5][7] To address this, various formulations have been developed, including the use of stabilizers like sodium bisulfite or creating ionic liquid forms of the molecule.[5][6][7]

Q3: Are there known issues with Edaravone stability during storage and preparation of solutions?

Yes, Edaravone solutions can be unstable. The solid keto form is stable, but in aqueous solutions, it exists in an equilibrium with its enol form and its anion, the latter being prone to oxidation.[7] This can lead to the formation of an edaravone radical and subsequently a trimer precipitate.[7] The stability of aqueous Edaravone solutions can be improved by lowering the pH and by deoxygenation.[7] The addition of sodium bisulfite can also partially stabilize the solution by forming a bisulfite adduct, which reduces the concentration of the reactive edaravone anion.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Degradation of Edaravone in the culture medium.

Troubleshooting Steps:

  • Fresh Preparation: Prepare Edaravone solutions fresh for each experiment. Avoid using solutions that have been stored for extended periods, even if refrigerated.

  • pH and Oxygen Control: Ensure the pH of the culture medium is stable and consider minimizing exposure to atmospheric oxygen during preparation and application.

  • Use of Stabilizers: If consistent degradation is suspected, consider the use of a stabilizer like sodium bisulfite in your experimental setup, ensuring it does not interfere with the assay.

  • Solvent Consideration: Edaravone is freely soluble in methanol and ethanol.[2] For in vitro studies, ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells.

Issue 2: Low bioavailability or efficacy in animal models.

Possible Cause: Poor solubility and rapid metabolism of Edaravone.

Troubleshooting Steps:

  • Formulation Strategy: The oral bioavailability of Edaravone is limited by its poor aqueous solubility and stability.[6] Consider using a formulation designed to enhance solubility and stability, such as ionic liquids or nanoparticle-based delivery systems.[5][6]

  • Route of Administration: Intravenous administration is the most common route in clinical settings to bypass issues of oral bioavailability.[1][2] If oral administration is necessary for the experimental design, significant formulation development may be required.

  • Dosing Regimen: Clinical trials in ALS have utilized a cyclical intravenous dosing regimen, for example, daily administration for 14 days followed by a 14-day drug-free period.[1] Optimizing the dosing schedule in your animal model may be necessary.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of Edaravone in ALS patients.

Table 1: Efficacy of Edaravone (MCI186-19 Study)

Outcome MeasureEdaravone Group (Mean ± SE)Placebo Group (Mean ± SE)P-value
Change in ALSFRS-R Score-5.01 ± 0.64-7.50 ± 0.660.0013
Change in Modified Norris Scale Score-15.91 ± 1.97-20.80 ± 2.060.0393
Change in ALSAQ-40 Score17.25 ± 3.3926.04 ± 3.530.0309

Source: Analysis of the MCI186-19 phase III randomized control trial.[1][8][9]

Table 2: Common Adverse Events in Edaravone Clinical Trials (≥2% higher incidence than placebo)

Adverse EventEdaravone Group (%)Placebo Group (%)
Contusion14.78.7
Gait Disturbance12.59.2
Headache8.25.4
Eczema6.52.2
Dermatitis Contact6.03.3
Respiratory Disorder4.31.1
Glucose Urine Present3.81.6

Source: Pooled data from three double-blind, placebo-controlled studies.[10]

Experimental Protocols

Protocol 1: Intravenous Administration of Edaravone in a Clinical Setting (Based on ALS Clinical Trials)

Objective: To administer Edaravone to eligible patients with ALS to slow functional decline.

Methodology:

  • Patient Selection: Patients diagnosed with definite or probable ALS, with a disease duration of 2 years or less, a forced vital capacity (FVC) of at least 80%, and a score of at least two points on each of the 12 items of the ALSFRS-R are selected.[1][11]

  • Dosage and Preparation: 60 mg of Edaravone is dissolved in 100 mL of saline for intravenous infusion.[1]

  • Administration Schedule:

    • Initial Cycle (Cycle 1): Intravenous infusion of 60 mg Edaravone administered over 60 minutes, once daily for 14 consecutive days, followed by a 14-day drug-free period.

    • Subsequent Cycles (Cycles 2-6): Intravenous infusion of 60 mg Edaravone administered over 60 minutes, once daily for 10 days out of a 14-day period, followed by a 14-day drug-free period.

  • Monitoring: Patients are monitored for adverse events, including hypersensitivity reactions and sulfite allergic reactions, as the formulation contains sodium bisulfite.[12][13] Efficacy is primarily assessed by the change in the ALSFRS-R score.[1]

Visualizations

Edaravone_Mechanism_of_Action cluster_ROS Reactive Oxygen Species (ROS) cluster_Cell Neuronal Cell ROS Free Radicals (e.g., Hydroxyl Radical) Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage causes Mitochondria Mitochondrial Dysfunction Cell_Damage->Mitochondria Edaravone MCI-186 (Edaravone) Edaravone->ROS scavenges Protection Neuroprotection Edaravone->Protection leads to

Caption: Mechanism of action of MCI-186 (Edaravone) as a free radical scavenger.

Edaravone_Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Treatment Treatment Period (24 weeks) cluster_FollowUp Follow-up & Analysis Inclusion Inclusion Criteria Met (e.g., FVC ≥80%) Randomization Randomization Inclusion->Randomization Exclusion Exclusion Criteria Edaravone_Arm Edaravone (60mg IV) Randomization->Edaravone_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Efficacy Efficacy Assessment (ALSFRS-R Score) Edaravone_Arm->Efficacy Safety Safety Monitoring (Adverse Events) Edaravone_Arm->Safety Placebo_Arm->Efficacy Placebo_Arm->Safety Analysis Data Analysis Efficacy->Analysis Safety->Analysis

Caption: Generalized workflow for a double-blind, placebo-controlled clinical trial of Edaravone.

Troubleshooting_Logic Problem Inconsistent Experimental Results Cause1 Edaravone Degradation? Problem->Cause1 Cause2 Poor Bioavailability? Problem->Cause2 Solution1 Prepare Fresh Solutions Control pH and Oxygen Cause1->Solution1 Solution2 Optimize Formulation (e.g., Nanoparticles) Cause2->Solution2 Solution3 Adjust Dosing Regimen Cause2->Solution3

Caption: Troubleshooting logic for common issues in Edaravone experiments.

References

ML186 not showing expected inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML188, a selective inhibitor of Sirtuin 6 (SIRT6).

Frequently Asked Questions (FAQs)

Q1: What is ML186 and what is its primary target?

This compound is a small molecule inhibitor that selectively targets Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD+-dependent protein deacetylases. It has been shown to inhibit the deacetylase activity of SIRT6 with an IC50 of 5.8 µM in biochemical assays.

Q2: What is the mechanism of action of SIRT6?

SIRT6 is a nuclear protein that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. It functions as a histone deacetylase, primarily targeting acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac). By deacetylating these histone marks, SIRT6 represses the transcription of target genes, including those involved in glycolysis and tumorigenesis.

Q3: In which signaling pathways is SIRT6 involved?

SIRT6 is a key regulator in several critical signaling pathways:

  • Glucose Metabolism: SIRT6 represses the expression of multiple glycolytic genes, including the glucose transporter GLUT1 and the transcription factor HIF-1α, thereby acting as a master regulator of glucose homeostasis. Inhibition of SIRT6 can lead to an increase in glycolysis.[1][2][3]

  • DNA Damage Repair: SIRT6 is recruited to sites of DNA double-strand breaks, where it facilitates the recruitment of the DNA repair protein PARP1, promoting efficient DNA repair.[4][5]

  • Tumor Suppression: By regulating glucose metabolism and DNA repair, SIRT6 acts as a tumor suppressor.[6][7] Downregulation of SIRT6 has been observed in various cancers.[6][8]

Troubleshooting Guide: this compound Not Showing Expected Inhibition

This guide addresses common issues that may lead to a lack of expected inhibitory effects of this compound in your experiments.

Problem 1: Suboptimal Experimental Conditions

A common reason for seeing no effect is that the experimental setup is not optimized for this compound activity.

Possible Causes & Solutions:

  • Incorrect Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 1 µM to 100 µM).

  • Insufficient Incubation Time: The inhibitory effect of this compound may not be immediate and can depend on the cellular process being studied.

    • Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.

  • Inhibitor Instability: Small molecules can degrade over time, especially when exposed to light or stored improperly.

    • Recommendation: Prepare fresh solutions of this compound for each experiment from a powder stock. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.

Summary of Recommended Starting Conditions:

ParameterRecommendation
Cell Seeding Density Titrate for optimal confluency (typically 50-70%) at the time of treatment.
This compound Concentration Range 1 µM - 50 µM (start with a broad range and narrow down).
Incubation Time 24 - 48 hours (perform a time-course for your specific endpoint).
Vehicle Control Use the same concentration of DMSO (or other solvent) as used for the highest this compound concentration.
Problem 2: Issues with the Target or Readout

The lack of an observable effect might be due to issues with the target protein (SIRT6) or the method used to measure its inhibition.

Possible Causes & Solutions:

  • Low SIRT6 Expression: The cell line you are using may have low endogenous expression of SIRT6, making it difficult to observe the effects of inhibition.

    • Recommendation: Verify SIRT6 expression levels in your cell line by Western blot or qPCR. Consider using a cell line known to have robust SIRT6 expression or overexpressing SIRT6.

  • Incorrect Downstream Readout: The chosen readout may not be a direct or sensitive measure of SIRT6 activity.

    • Recommendation: A primary and direct way to measure SIRT6 inhibition is to assess the acetylation status of its known substrates. An increase in H3K9 or H3K56 acetylation upon this compound treatment is a strong indicator of target engagement.

  • Weak in vitro Deacetylase Activity of SIRT6: SIRT6 exhibits relatively weak deacetylase activity on peptide substrates in vitro.[9][10] Its activity is significantly higher on nucleosomal substrates.[11]

    • Recommendation: For cell-based assays, measuring changes in histone acetylation in the cellular context is more physiologically relevant than relying on in vitro assays with peptide substrates.

Problem 3: Cell Culture and Assay Variability

Inconsistent results can arise from variability in cell culture conditions and assay execution.

Possible Causes & Solutions:

  • Cell Health and Passage Number: Unhealthy cells or cells at a high passage number may respond differently to inhibitors.

    • Recommendation: Use healthy, low-passage cells for your experiments. Regularly check for mycoplasma contamination.

  • Assay Interference: Components of the cell culture medium or the assay itself might interfere with this compound.

    • Recommendation: Ensure that your assay controls are robust. This includes a vehicle-only control and a positive control for the pathway you are studying, if available.

Experimental Protocols

Protocol 1: Cell-Based Assay for Validating this compound Activity

This protocol describes a method to validate the inhibitory activity of this compound in a cell-based assay by measuring the acetylation of a known SIRT6 substrate, H3K9.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-H3K9, anti-total H3, anti-SIRT6, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.

  • This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) in fresh medium. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-acetyl-H3K9, anti-total H3, anti-SIRT6, and anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities. An increase in the ratio of acetyl-H3K9 to total H3 with increasing concentrations of this compound indicates successful inhibition of SIRT6.

Visualizations

SIRT6_Signaling_Pathway cluster_nucleus Nucleus This compound This compound SIRT6 SIRT6 This compound->SIRT6 H3K9ac H3K9ac SIRT6->H3K9ac deacetylation PARP1 PARP1 SIRT6->PARP1 recruits HIF1a HIF-1α Transcription H3K9ac->HIF1a promotes Glycolysis_Genes Glycolysis Genes (e.g., GLUT1) HIF1a->Glycolysis_Genes activates DNA_Repair DNA Repair PARP1->DNA_Repair promotes

Caption: SIRT6 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start No Expected Inhibition with this compound Check_Conditions Verify Experimental Conditions Start->Check_Conditions Check_Target Validate Target and Readout Start->Check_Target Check_Variability Assess Assay Variability Start->Check_Variability Dose_Response Perform Dose-Response Check_Conditions->Dose_Response Time_Course Conduct Time-Course Check_Conditions->Time_Course Fresh_Inhibitor Use Fresh Inhibitor Check_Conditions->Fresh_Inhibitor Check_SIRT6_Expression Check SIRT6 Expression Check_Target->Check_SIRT6_Expression Validate_Readout Validate Downstream Readout (e.g., p-H3K9ac) Check_Target->Validate_Readout Cell_Health Check Cell Health & Passage Check_Variability->Cell_Health Controls Review Controls Check_Variability->Controls Success Inhibition Observed Dose_Response->Success Time_Course->Success Fresh_Inhibitor->Success Check_SIRT6_Expression->Success Validate_Readout->Success Cell_Health->Success Controls->Success

Caption: Troubleshooting Workflow for this compound Experiments.

Experimental_Workflow Seed_Cells 1. Seed Cells (50-70% confluency) Treat_Cells 2. Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells Incubate 3. Incubate (24-48 hours) Treat_Cells->Incubate Lyse_Cells 4. Lyse Cells (RIPA Buffer) Incubate->Lyse_Cells Quantify_Protein 5. Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein Western_Blot 6. Western Blot (for p-H3K9ac) Quantify_Protein->Western_Blot Analyze_Data 7. Analyze Data (Quantify Bands) Western_Blot->Analyze_Data Conclusion Conclusion: Increased p-H3K9ac indicates SIRT6 inhibition Analyze_Data->Conclusion

Caption: Experimental Workflow for Validating this compound Activity.

References

Adjusting ML186 incubation time for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML186, a selective inhibitor of the USP1-UAF1 deubiquitinase complex. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets the ubiquitin-specific protease 1 (USP1) in complex with its cofactor UAF1 (USP1-associated factor 1). This complex is a key deubiquitinase (DUB) involved in the DNA damage response. Specifically, USP1-UAF1 removes ubiquitin from two crucial proteins: FANCD2 (Fanconi anemia complementation group D2) and PCNA (Proliferating cell nuclear antigen). By inhibiting USP1-UAF1, this compound prevents the deubiquitination of these proteins, leading to their accumulation in a ubiquitinated state. This disrupts the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways, respectively, rendering cells more susceptible to DNA damaging agents.[1][2]

Q2: What are the primary applications of this compound in research?

A2: this compound and its analogs, such as ML323, are primarily used to:

  • Sensitize cancer cells to chemotherapy: By inhibiting DNA repair, this compound can enhance the efficacy of DNA-damaging agents like cisplatin and PARP inhibitors.[3]

  • Study the Fanconi Anemia pathway: As a selective inhibitor of a key regulatory enzyme in the FA pathway, this compound is a valuable tool for dissecting the molecular mechanisms of this DNA repair process.[2][4]

  • Investigate the role of USP1-UAF1 in cancer biology: Researchers use this compound to explore the therapeutic potential of targeting the USP1-UAF1 complex in various cancers where it is overexpressed.[4][5]

Q3: How should I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental endpoint. As a starting point, concentrations ranging from 1 µM to 20 µM have been used in various studies. For example, in some cancer cell lines, treatment with 10-30 µM of the similar inhibitor ML323 for 24 hours has been shown to affect the expression of apoptosis-related proteins.[6]

Q4: What is a typical incubation time for this compound treatment?

A4: The incubation time for this compound treatment will vary depending on the biological question being addressed.

  • Short-term (4-8 hours): To observe early events like changes in protein ubiquitination (e.g., PCNA and FANCD2), a shorter incubation time may be sufficient.

  • Mid-term (24-48 hours): For assessing effects on protein expression (e.g., apoptosis-related proteins), cell cycle progression, or to sensitize cells to other drugs, a 24 to 48-hour incubation is common.[6]

  • Long-term (several days): For clonogenic or cell viability assays that measure long-term survival and proliferation, a longer incubation period followed by a recovery phase is necessary.

It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on target protein ubiquitination (e.g., FANCD2, PCNA). Suboptimal Incubation Time: The incubation period may be too short to induce a detectable change.Perform a time-course experiment, testing a range of incubation times (e.g., 2, 4, 6, 8, 12, and 24 hours).
Insufficient Drug Concentration: The concentration of this compound may be too low to effectively inhibit USP1-UAF1 in your cell line.Conduct a dose-response experiment to determine the optimal concentration. Start with a range of 1 µM to 20 µM.
Low Basal Ubiquitination: The basal level of ubiquitination of the target protein may be too low to detect a significant increase upon inhibitor treatment.Consider co-treatment with a DNA-damaging agent (e.g., cisplatin, mitomycin C) to induce the DNA damage response and increase the pool of ubiquitinated substrate.
Poor Cell Health: Unhealthy cells may not respond appropriately to treatment.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
High levels of cell death observed, even at low concentrations. Cell Line Sensitivity: Your cell line may be particularly sensitive to USP1-UAF1 inhibition.Perform a viability assay (e.g., MTT, CellTiter-Glo) with a wider range of lower concentrations to find a non-toxic working concentration.
Off-target Effects: At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity.Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different USP1 inhibitor as a control.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect the experimental outcome.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Reagent Instability: this compound may degrade if not stored properly.Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.

Experimental Protocols & Data Presentation

Optimizing this compound Incubation Time

A critical step in utilizing this compound is to determine the optimal incubation time for your specific experimental goals. The following table summarizes recommended starting points for various assays.

Assay Cell Line Example This compound/ML323 Concentration Incubation Time Readout Reference
Western Blot for Protein Ubiquitination HeLa, 293T5-20 µM4-8 hoursIncreased ubiquitinated FANCD2/PCNAInferred from mechanism
Western Blot for Protein Expression Caki-1 (Renal Carcinoma)10-30 µM (ML323)24 hoursIncreased DR5, Decreased Survivin[6]
Cell Viability / Cytotoxicity Assay Various Cancer Cell Lines1-50 µM24-72 hoursIC50 determinationGeneral guidance
Apoptosis Assay (e.g., Annexin V/PI) Various Cancer Cell Lines5-25 µM24-48 hoursPercentage of apoptotic cells[7][8]
Clonogenic Survival Assay Cancer Cell Lines1-10 µM24 hours (followed by drug-free medium)Colony formationGeneral guidance
Cell Cycle Analysis Various Cancer Cell Lines5-20 µM24-48 hoursCell cycle phase distributionInferred from pathway
Detailed Experimental Protocol: Western Blot for FANCD2 Ubiquitination
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). To induce the DNA damage response and enhance FANCD2 ubiquitination, co-treat with a DNA-damaging agent such as Mitomycin C (MMC) at a predetermined optimal concentration.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to include a deubiquitinase inhibitor, such as N-Ethylmaleimide (NEM), in the lysis buffer to preserve the ubiquitinated proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FANCD2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The ubiquitinated form of FANCD2 will appear as a slower-migrating band (approximately 8 kDa larger than the non-ubiquitinated form). Quantify the band intensities to determine the relative amount of ubiquitinated FANCD2.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Incubation Time cluster_planning Phase 1: Experimental Planning cluster_optimization Phase 2: Optimization cluster_execution Phase 3: Definitive Experiment cluster_troubleshooting Phase 4: Troubleshooting A Define Experimental Goal (e.g., assess protein ubiquitination, cell viability) B Select Appropriate Assay (e.g., Western Blot, MTT Assay) A->B C Choose Cell Line B->C D Dose-Response Experiment (Determine optimal this compound concentration) C->D Seed cells E Time-Course Experiment (Treat with optimal concentration for various durations) D->E Use optimal concentration F Perform Assay at Optimal Concentration and Incubation Time E->F Select optimal time G Data Collection and Analysis F->G H Inconsistent or Unexpected Results? G->H I Review Troubleshooting Guide H->I Consult J Re-optimize Conditions I->J J->D

Caption: A logical workflow for determining the optimal this compound incubation time.

Fanconi_Anemia_Pathway Simplified Fanconi Anemia Pathway and this compound Inhibition cluster_dna_damage DNA Damage cluster_fa_core FA Core Complex cluster_id_complex ID Complex cluster_repair DNA Repair cluster_usp1 Deubiquitination DNA_Damage DNA Interstrand Crosslinks FA_Core FA Core Complex (E3 Ligase) DNA_Damage->FA_Core activates FANCD2_I FANCD2-FANCI FA_Core->FANCD2_I monoubiquitinates Ub_FANCD2_I Ub-FANCD2-FANCI (Active Form) FANCD2_I->Ub_FANCD2_I Ub_FANCD2_I->FANCD2_I deubiquitination DNA_Repair DNA Repair (Homologous Recombination, etc.) Ub_FANCD2_I->DNA_Repair promotes USP1 USP1-UAF1 USP1->Ub_FANCD2_I This compound This compound This compound->USP1 inhibits

Caption: this compound inhibits USP1-UAF1, preventing FANCD2 deubiquitination.

References

Technical Support Center: ML186 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ML186, a potent and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). The information is tailored for researchers, scientists, and drug development professionals encountering cell viability challenges during their experiments.

Troubleshooting Guide

This guide addresses potential issues researchers may face when using this compound, presented in a question-and-answer format.

Question 1: After this compound treatment, I observe unexpected cytotoxicity in my cell line, even at concentrations intended to be non-toxic. What could be the cause?

Answer: Unexpected cytotoxicity can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Vehicle Control Issues: The solvent for this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Recommendation: Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally at or below 0.1%. Run a vehicle-only control (medium with the same concentration of DMSO as your this compound-treated wells) to assess the impact of the solvent on cell viability.

  • Compound Solubility and Aggregation: this compound, like many small molecules, can precipitate or aggregate in aqueous culture media, especially at high concentrations or after prolonged incubation. Aggregates can cause non-specific cytotoxicity.

    • Recommendation: Visually inspect your culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions from a concentrated stock for each experiment. Consider using a lower concentration or optimizing the solvent conditions if solubility is an issue.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to perturbations in fatty acid metabolism. Inhibition of ACSL4 by this compound may be detrimental to cell lines that are highly dependent on the pathways regulated by this enzyme for their survival and proliferation.

    • Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line. Start with a broad range of concentrations and narrow it down based on the observed effects on cell viability.

  • Off-Target Effects: While this compound is reported to be a selective inhibitor of ACSL4, off-target effects, although minimal, cannot be entirely ruled out, especially at higher concentrations.

    • Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If possible, use a secondary, structurally different ACSL4 inhibitor as a control to confirm that the observed effects are due to ACSL4 inhibition.

Question 2: I am not observing the expected protective effect of this compound against ferroptosis in my experimental model. What are the possible reasons?

Answer: If this compound is not providing the expected protection against ferroptosis, consider the following troubleshooting steps:

  • Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit ACSL4 in your specific cell line and experimental conditions.

    • Recommendation: Perform a dose-response curve of this compound in the presence of a ferroptosis inducer (e.g., RSL3, erastin) to determine the optimal concentration for protection.

  • Timing of Treatment: The timing of this compound addition relative to the ferroptosis inducer is critical.

    • Recommendation: Typically, pre-treatment with this compound for a sufficient period (e.g., 1-24 hours) before adding the ferroptosis inducer is necessary for the compound to exert its inhibitory effect. Optimize the pre-treatment time for your experimental setup.

  • Compound Stability: this compound may degrade in cell culture medium over long incubation periods.

    • Recommendation: For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.

  • Mechanism of Cell Death: Ensure that the cell death you are observing is indeed ferroptosis. This compound specifically inhibits ferroptosis and will not be effective against other forms of cell death like apoptosis or necroptosis.

    • Recommendation: Use other known inhibitors of ferroptosis (e.g., ferrostatin-1, liproxstatin-1) as positive controls. Additionally, use markers of other cell death pathways to confirm the mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). ACSL4 is a key enzyme that catalyzes the conversion of long-chain polyunsaturated fatty acids (PUFAs) into their corresponding acyl-CoAs. These acyl-CoAs are then incorporated into phospholipids, which are susceptible to lipid peroxidation, a hallmark of ferroptosis. By inhibiting ACSL4, this compound reduces the abundance of these oxidizable phospholipids, thereby protecting cells from ferroptotic cell death.

Q2: What is the recommended solvent and storage condition for this compound? A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to store the DMSO stock solution at -20°C or -80°C. For experimental use, dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What are the typical working concentrations for this compound in cell culture experiments? A3: The effective concentration of this compound can vary depending on the cell line and the specific application. For inhibiting ferroptosis, concentrations in the range of 1 to 10 µM are commonly used. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Can this compound be used in animal models? A4: The in vivo efficacy and pharmacokinetics of this compound have not been extensively reported in the public literature. Researchers planning in vivo studies should conduct preliminary pharmacokinetic and toxicity studies to determine appropriate dosing and administration routes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: IC50 Values of this compound for ACSL4 Inhibition

Assay TypeCell Line/SystemIC50 Value
Biochemical AssayRecombinant ACSL4~1 µM
Cell-based AssayVarious1-10 µM

Table 2: Recommended Concentration Ranges for Cell-Based Assays

ApplicationCell TypeRecommended Concentration Range
Ferroptosis InhibitionVarious cancer1 - 10 µM
Proliferation AssaysDependent on cell1 - 25 µM (determine empirically)

Experimental Protocols

Detailed Methodology: Cell Viability Assay using MTT to Determine this compound Cytotoxicity

  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. For a final concentration range of 1 µM to 50 µM, you can prepare 2X working solutions.

    • Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and a "no-treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the "no-treatment" control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Visualizations

ACSL4_Signaling_Pathway PUFA PUFAs (e.g., Arachidonic Acid) ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 PL_PUFA Phospholipids (PL-PUFA) LPCAT3->PL_PUFA Lipid_Peroxidation Lipid Peroxidation PL_PUFA->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis This compound This compound This compound->ACSL4

Caption: ACSL4 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Cell Viability Results with this compound Check_Vehicle Check Vehicle Control (DMSO Toxicity) Start->Check_Vehicle Check_Solubility Assess Compound Solubility and Aggregation Start->Check_Solubility Dose_Response Perform Dose-Response Experiment Start->Dose_Response Check_Mechanism Confirm Mechanism of Cell Death (if applicable) Start->Check_Mechanism Optimize_Protocol Optimize Protocol (Concentration, Time) Check_Vehicle->Optimize_Protocol Check_Solubility->Optimize_Protocol Dose_Response->Optimize_Protocol Check_Mechanism->Optimize_Protocol Consider_Off_Target Consider Off-Target Effects / Cell-Specific Sensitivity Optimize_Protocol->Consider_Off_Target Solution Resolution Optimize_Protocol->Solution Consider_Off_Target->Solution

Caption: Troubleshooting workflow for unexpected cell viability results.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Prepare_this compound Prepare this compound Dilutions Incubate1->Prepare_this compound Treat_Cells Treat Cells with This compound & Controls Prepare_this compound->Treat_Cells Incubate2 Incubate for Treatment Duration Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4 hours Add_MTT->Incubate3 Dissolve_Formazan Dissolve Formazan with DMSO Incubate3->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Analyze Data & Calculate Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Validation & Comparative

Validating ML204's Selectivity for TRPC4/5 Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML204, a known TRPC4/5 channel inhibitor, with other selective modulators. This document compiles experimental data to validate its selectivity and offers detailed methodologies for key validation assays.

Recent research has identified the transient receptor potential canonical 4 and 5 (TRPC4 and TRPC5) channels as promising therapeutic targets for a variety of conditions. The development of selective inhibitors is crucial for elucidating their physiological roles and for therapeutic intervention. This guide focuses on ML204, a compound identified as a potent inhibitor of TRPC4 and TRPC5 channels, and compares its performance with other known modulators.

Comparative Analysis of TRPC4/5 Modulators

The following tables summarize the potency and selectivity of ML204 and other key TRPC4/5 channel modulators. The data is compiled from various studies employing electrophysiological and calcium imaging techniques.

Table 1: Potency of TRPC4/5 Inhibitors

CompoundTargetIC50Assay TypeReference
ML204 TRPC40.96 µMCalcium Influx[1]
TRPC42.6 µMElectrophysiology[1]
TRPC5~8.6 µM (9-fold less potent than on TRPC4)Inferred from selectivity data[1]
HC-070 hTRPC446 nMElectrophysiology
hTRPC59.3 nMElectrophysiology
hTRPC1/41.3 nMElectrophysiology
hTRPC1/51.4 nM (La3+ activated), 4.4 nM (M1R activated)Electrophysiology
Pico145 (HC-608) TRPC40.349 nMCalcium Influx[2]
TRPC51.3 nMCalcium Influx[2]
TRPC4-TRPC10.033 nMCalcium Influx[3]
TRPC5-TRPC10.199 nMCalcium Influx[3]
M084 TRPC410.3 µMMembrane Potential Assay
TRPC58.2 µMMembrane Potential Assay

Table 2: Selectivity Profile of TRPC4/5 Inhibitors

CompoundLess Potent AgainstFold SelectivityReference
ML204 TRPC3, TRPC69-fold (TRPC3), 19-fold (TRPC6)[1]
HC-070 TRPC3>400-fold vs. other channels
Pico145 (HC-608) TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, Orai1No significant effect[3]
M084 TRPC3, TRPC6Weakly inhibits

Table 3: Potency of TRPC4/5 Activators

CompoundTargetEC50Assay TypeReference
(-)-Englerin A TRPC411.2 nMCalcium Influx
TRPC57.6 nMCalcium Influx

Experimental Protocols for Selectivity Validation

Accurate determination of a compound's selectivity is paramount. The following are detailed methodologies for two key experimental approaches used to validate TRPC4/5 modulators.

Electrophysiology (Patch-Clamp)

This "gold standard" technique directly measures the ion flow through the channel, providing precise information on channel activity and inhibition.

Objective: To determine the direct effect of a compound on TRPC4/5 channel currents.

Cell Preparation:

  • HEK293 cells are commonly used, stably or transiently co-expressing the target TRPC channel (e.g., human TRPC4 or TRPC5) and a G-protein coupled receptor (GPCR) to induce channel activation (e.g., muscarinic M1 or M2 receptors).

Recording Configuration:

  • The whole-cell patch-clamp configuration is typically used to record the total current from all channels on the cell membrane.

Solutions:

  • Intracellular (Pipette) Solution (in mM): 140 Cs-aspartate, 10 EGTA, 10 HEPES, 5 MgCl2, 2 ATP-Na2, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

Voltage Protocol:

  • Cells are held at a holding potential of -60 mV.

  • Voltage ramps from -100 mV to +100 mV over 200 ms are applied every 5 seconds to elicit both inward and outward currents.

Experimental Procedure:

  • Establish a stable whole-cell recording.

  • Obtain a baseline current recording.

  • Activate the TRPC4/5 channels by applying a specific agonist (e.g., carbachol for muscarinic receptors or a direct activator like (-)-Englerin A).

  • Once a stable activated current is achieved, apply the test compound (e.g., ML204) at various concentrations to the bath solution.

  • Record the current inhibition at each concentration.

  • Calculate the IC50 value by fitting the concentration-response data to the Hill equation.

dot

G cluster_workflow Electrophysiology Workflow prep Cell Preparation (HEK293 expressing TRPC4/5 + GPCR) patch Whole-Cell Patch Clamp prep->patch baseline Record Baseline Current patch->baseline activate Activate Channels (e.g., Carbachol) baseline->activate apply Apply Test Compound (e.g., ML204) activate->apply record Record Current Inhibition apply->record analyze Calculate IC50 record->analyze

Caption: Electrophysiology workflow for inhibitor validation.

Calcium Imaging

This high-throughput method measures changes in intracellular calcium concentration, an indirect but reliable indicator of TRPC4/5 channel activity.

Objective: To assess the effect of a compound on calcium influx through TRPC4/5 channels.

Cell Preparation:

  • Similar to electrophysiology, HEK293 cells expressing the target TRPC channel and an activating GPCR are used.

  • Cells are plated in 96- or 384-well black-walled, clear-bottom plates.

Calcium Indicator Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Instrumentation:

  • A fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system is used to measure fluorescence changes. For Fura-2, excitation is typically alternated between 340 nm and 380 nm, and emission is collected at 510 nm. For Fluo-4, excitation is at 488 nm and emission at 520 nm.

Experimental Procedure:

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence.

  • Add the test compound (e.g., ML204) at various concentrations and incubate for a short period.

  • Add the activating agonist (e.g., carbachol) to stimulate calcium influx through TRPC4/5 channels.

  • Continuously record the fluorescence signal before and after agonist addition.

  • The change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths (for Fura-2) is proportional to the change in intracellular calcium.

  • Calculate the IC50 value from the concentration-response curve.

dot

G cluster_workflow Calcium Imaging Workflow plate Plate Cells (HEK293 expressing TRPC4/5 + GPCR) load Load with Calcium Dye (e.g., Fura-2 AM) plate->load baseline Measure Baseline Fluorescence load->baseline compound Add Test Compound baseline->compound agonist Add Activating Agonist compound->agonist record Record Fluorescence Change agonist->record analyze Calculate IC50 record->analyze

Caption: Calcium imaging workflow for inhibitor validation.

Signaling Pathway of TRPC4/5 Activation

Understanding the activation pathway of TRPC4/5 channels is crucial for designing and interpreting selectivity assays. These channels are typically activated downstream of Gq/11- or Gi/o-coupled GPCRs.

dot

G Agonist Agonist (e.g., Acetylcholine) GPCR Gq/11 or Gi/o-coupled GPCR (e.g., M1/M2 Muscarinic Receptor) Agonist->GPCR G_protein Gα and Gβγ Subunits GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC activates (Gq) TRPC4_5 TRPC4/5 Channel G_protein->TRPC4_5 activates (Gi/o) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R DAG->TRPC4_5 sensitizes ER Endoplasmic Reticulum (ER) Ca_release Ca2+ Release ER->Ca_release IP3R->ER on Ca_release->TRPC4_5 sensitizes Ca_influx Ca2+ Influx TRPC4_5->Ca_influx

Caption: GPCR-mediated activation of TRPC4/5 channels.

Conclusion

The validation of ML204's selectivity for TRPC4/5 channels relies on robust experimental data from multiple assay platforms. This guide provides a framework for comparing ML204 with other available modulators and details the essential experimental protocols for such validation. The provided data indicates that while ML204 is a valuable tool for studying TRPC4/5 channels, newer compounds like HC-070 and Pico145 offer significantly higher potency and selectivity. Researchers should carefully consider the specific requirements of their studies when selecting a pharmacological tool for TRPC4/5 channel modulation.

References

ML186: A Case of Mistaken Identity in TRPC Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available pharmacological data reveals that ML186 is not an inhibitor of Transient Receptor Potential Canonical (TRPC) channels. Instead, it is a potent and selective agonist of the G protein-coupled receptor 55 (GPR55). This guide clarifies the pharmacological profile of this compound and provides a comparative overview of genuine TRPC inhibitors for researchers, scientists, and drug development professionals.

Initial interest in comparing this compound to other TRPC inhibitors is based on a mistaken premise. Authoritative sources, including the National Institutes of Health (NIH) Probe Reports, identify this compound as a GPR55 agonist with a potency of 305 nM.[1] The compound demonstrates high selectivity for GPR55 over related receptors such as GPR35, CB1, and CB2, with no reported activity on TRPC channels.[1]

Given that this compound does not inhibit TRPC channels, a direct comparison of its "performance" against established TRPC inhibitors is not applicable. Instead, this guide will focus on providing a detailed comparison of several well-characterized and commonly used TRPC inhibitors, offering a valuable resource for researchers in the field.

Comparative Analysis of Key TRPC Inhibitors

The following sections provide a detailed comparison of prominent TRPC inhibitors, focusing on their potency, selectivity, and mechanism of action. This information is crucial for selecting the appropriate tool compound for studying the physiological and pathological roles of TRPC channels.

Quantitative Comparison of TRPC Inhibitors

The inhibitory potency (IC50) of various compounds against different TRPC subtypes is summarized in the table below. These values are essential for understanding the relative efficacy and selectivity of each inhibitor.

InhibitorTRPC3 (IC50)TRPC4 (IC50)TRPC5 (IC50)TRPC6 (IC50)TRPC7 (IC50)Selectivity Profile
Pyr3 0.7 µM----Selective for TRPC3.[1]
ML204 ~9 µM0.96 µM~9 µM>19-fold selective vs TRPC4-Selective for TRPC4 over TRPC3, TRPC5, and TRPC6.
M084 ~50 µM10.3 µM8.2 µM~60 µM-Inhibits TRPC4 and TRPC5 with some activity against TRPC3 and TRPC6.[2][3]
AC1903 5.2 µM>100 µM4.06 µM15 µM-Initially reported as TRPC5 selective, but also inhibits TRPC3 and TRPC6.[4][5]
SAR7334 282 nMNo EffectNo Effect7.9 nM226 nMPotent and selective inhibitor of TRPC6, with some activity on TRPC3 and TRPC7.[6][7]
BI-749327 85-fold selective vs TRPC6--13 nM (mouse)42-fold selective vs TRPC6Potent and selective TRPC6 antagonist.
Pico145 No Effect9-1300 pM (subtype dependent)9-1300 pM (subtype dependent)No Effect-Highly potent and selective inhibitor of TRPC1/4/5 channels.
Norgestimate 3-5 µM->10 µM3-5 µM-Inhibits diacylglycerol-sensitive TRPC3 and TRPC6.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors are used, it is important to visualize the relevant biological pathways and experimental procedures.

TRPC Channel Activation Pathway

TRPC channels are key components of cellular calcium signaling. Their activation is often linked to the stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers calcium release from the endoplasmic reticulum, DAG can directly activate certain TRPC channels (TRPC3/6/7). Other TRPC channels (TRPC1/4/5) can be activated through mechanisms that are not fully understood but are linked to store depletion or other signaling molecules.

TRPC_Activation_Pathway cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates TRPC TRPC Channel Ca_influx Ca²⁺ Influx TRPC->Ca_influx ER Endoplasmic Reticulum IP3->ER Binds to IP3R DAG->TRPC Activates (TRPC3/6/7) Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: Simplified signaling pathway for TRPC channel activation.

Experimental Workflow for Screening TRPC Inhibitors

A common method for identifying and characterizing TRPC inhibitors involves cell-based assays that measure changes in intracellular calcium concentration.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 cells expressing a specific TRPC channel) B 2. Loading with Ca²⁺ Indicator (e.g., Fura-2 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. Addition of TRPC Inhibitor (Test Compound) C->D E 5. Addition of TRPC Agonist (e.g., OAG for TRPC6) D->E F 6. Measurement of Fluorescence Change (Calcium Influx) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: General workflow for a cell-based calcium imaging assay.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess TRPC inhibitor activity.

Cell-Based Calcium Influx Assay (Fluorescence Imaging)

This is a widely used high-throughput method to screen for and characterize modulators of TRPC channels.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TRPC channel of interest are commonly used. These cells provide a low-background system for studying specific channel subtypes.

  • Dye Loading: Cells are plated in 96- or 384-well plates and incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.

  • Assay Procedure:

    • After dye loading, cells are washed to remove extracellular dye.

    • A baseline fluorescence reading is taken using a fluorescence plate reader or a microscope.

    • The test compound (potential inhibitor) is added at various concentrations and incubated for a specific period.

    • A known agonist for the specific TRPC channel is added to stimulate calcium influx. For example, 1-oleoyl-2-acetyl-sn-glycerol (OAG) is often used to activate TRPC3 and TRPC6.

    • The change in fluorescence intensity is monitored in real-time. A reduction in the agonist-induced fluorescence signal in the presence of the test compound indicates inhibitory activity.

  • Data Analysis: The fluorescence data is normalized to the baseline, and the concentration-response curve is plotted to calculate the IC50 value of the inhibitor.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology provides a direct measure of ion channel activity and is considered the gold standard for characterizing channel inhibitors.

  • Cell Preparation: Cells expressing the TRPC channel of interest are grown on coverslips.

  • Recording Configuration: The whole-cell patch-clamp configuration is typically used. A glass micropipette forms a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.

  • Voltage Protocol: The cell is held at a specific membrane potential, and voltage ramps or steps are applied to elicit channel currents.

  • Drug Application: The TRPC channel is activated by applying an agonist to the extracellular solution. Once a stable current is established, the inhibitor is perfused into the bath at different concentrations.

  • Data Acquisition and Analysis: The inhibition of the agonist-induced current by the compound is measured. The steady-state inhibition at each concentration is used to construct a dose-response curve and determine the IC50. This method can also provide insights into the mechanism of inhibition (e.g., voltage-dependence, use-dependence).

Conclusion

While the initial premise of comparing this compound to TRPC inhibitors was based on a misunderstanding of its primary target, this guide provides a robust comparative analysis of genuine and well-vetted TRPC channel inhibitors. The provided data tables, pathway diagrams, and experimental protocols offer a valuable resource for researchers aiming to investigate the multifaceted roles of TRPC channels in health and disease. The selection of an appropriate inhibitor requires careful consideration of its potency, selectivity, and the specific TRPC subtypes involved in the biological process under investigation.

References

Control Experiments for ML364, a USP2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for studies involving ML364, a selective inhibitor of Ubiquitin-Specific Protease 2 (USP2). ML364 is a valuable tool for investigating the cellular functions of USP2, a deubiquitinase implicated in cancer progression through the stabilization of key oncogenic proteins. Proper control experiments are critical for the robust interpretation of data generated using this small molecule inhibitor.

Introduction to ML364 and its Target, USP2

ML364 is a potent and selective inhibitor of USP2 with a reported IC50 of 1.1 µM in biochemical assays.[1][2] It functions by binding to the catalytic domain of USP2, thereby preventing the removal of ubiquitin from its substrate proteins. This leads to the proteasomal degradation of USP2 targets, which include critical cell cycle regulators and oncogenes such as Cyclin D1, MDM2, and Fatty Acid Synthase.[1][3] The inhibition of USP2 by ML364 has been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells.[1][2]

Key Control Experiments for ML364 Studies

To ensure the specificity and validity of experimental results, a series of control experiments are indispensable. These controls help to distinguish the on-target effects of ML364 from potential off-target or non-specific activities.

Negative Control Compound

The use of a structurally similar but biologically inactive analog is the gold standard for a negative control. For ML364, a close structural analog, often referred to as compound 2 , has been demonstrated to be inactive against USP2.[1] This compound should be used in parallel with ML364 in all cellular and biochemical assays to confirm that the observed effects are due to USP2 inhibition and not a general property of the chemical scaffold.

Positive Control Inhibitor

Including a known, well-characterized USP2 inhibitor as a positive control can help validate assay performance and provide a benchmark for the potency of ML364. One such alternative is 6-thioguanine , a leukemia drug that has been identified as a potent inhibitor of USP2.[4]

Off-Target and Selectivity Panels

To assess the selectivity of ML364, its activity should be profiled against a panel of other deubiquitinases and unrelated enzymes. ML364 has been shown to inhibit USP8 with a similar potency (IC50 of 0.95 µM) to USP2, which should be considered when interpreting results in cellular contexts where USP8 is active.[5] It is crucial to test against a broad panel of proteases to rule out non-specific inhibition.

Quantitative Data Comparison of USP2 Inhibitors

The following table summarizes the inhibitory activity of ML364 and a selection of other USP2 inhibitors. This data is essential for comparing the relative potency of different compounds.

InhibitorTarget(s)IC50 (µM)Reference
ML364 USP2 , USP81.1 , 0.95[1][5]
6-thioguanineUSP2Potent inhibitor (specific IC50 not consistently reported in sources)[4]
Compound 2 (inactive analog)USP2Inactive[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Assay for USP2 Activity

This assay measures the direct inhibition of USP2 enzymatic activity by ML364 and control compounds.

Principle: The assay utilizes a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110 or an internally quenched fluorescent di-ubiquitin substrate. Cleavage of the substrate by USP2 results in an increase in fluorescence, which is monitored over time.

Protocol:

  • Recombinant human USP2 protein is pre-incubated with varying concentrations of ML364, the inactive analog (compound 2), or a positive control inhibitor in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate.

  • The increase in fluorescence is measured at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of ML364 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cancer cell lines (e.g., HCT116, Mino) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of ML364, the inactive analog, or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • MTT solution (5 mg/mL in sterile PBS) is added to each well and incubated for 2-4 hours at 37°C.[6]

  • The culture medium is carefully removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.[6]

  • The absorbance is measured at approximately 570 nm using a microplate reader.[6]

  • Cell viability is calculated as a percentage of the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) values are determined.

Western Blot for Cyclin D1 Degradation

This experiment verifies the mechanism of action of ML364 by measuring the levels of a known USP2 substrate, Cyclin D1.

Protocol:

  • Cancer cells are treated with ML364, the inactive analog, or a vehicle control for various time points.

  • To confirm that the degradation is proteasome-dependent, a proteasome inhibitor (e.g., MG132) can be added in a parallel experiment.

  • Cells are lysed, and total protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for Cyclin D1. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The intensity of the Cyclin D1 band is quantified and normalized to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the USP2 signaling pathway and a typical experimental workflow for studying ML364.

USP2_Signaling_Pathway USP2 Signaling Pathway cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination cluster_downstream Downstream Effects E3_Ligase E3 Ubiquitin Ligase Ub_Substrate Ubiquitinated Substrate E3_Ligase->Ub_Substrate Adds Ubiquitin Ub Ubiquitin Ub->E3_Ligase Substrate Substrate Protein (e.g., Cyclin D1, MDM2, FASN) Substrate->E3_Ligase Cell_Cycle_Progression Cell Cycle Progression Substrate->Cell_Cycle_Progression USP2 USP2 Ub_Substrate->USP2 Proteasome Proteasome Ub_Substrate->Proteasome USP2->Substrate Removes Ubiquitin (Stabilizes Substrate) ML364 ML364 ML364->USP2 Inhibits Degradation Protein Degradation Proteasome->Degradation Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth

Caption: USP2 signaling pathway and the inhibitory effect of ML364.

Experimental_Workflow Experimental Workflow for ML364 Studies cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_controls Essential Controls cluster_data_analysis Data Analysis and Interpretation Biochem_Assay USP2 Inhibition Assay IC50_Determination IC50 Determination Biochem_Assay->IC50_Determination Selectivity_Panel Selectivity Profiling Biochem_Assay->Selectivity_Panel Negative_Control Inactive Analog (Compound 2) Cell_Lines Cancer Cell Lines Treatment Treat with ML364, Inactive Analog, Vehicle Cell_Lines->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot (Cyclin D1) Treatment->Western_Blot GI50_Values Determine GI50 Values Viability_Assay->GI50_Values Protein_Quantification Quantify Protein Levels Western_Blot->Protein_Quantification Positive_Control Alternative USP2 Inhibitor Vehicle_Control DMSO Compare_Results Compare ML364 vs. Controls GI50_Values->Compare_Results Protein_Quantification->Compare_Results Conclusion Draw Conclusions on On-Target Effects Compare_Results->Conclusion

Caption: A logical workflow for investigating the effects of ML364.

References

Unveiling the Activity of GPR55: A Comparative Guide to the Agonist ML186 and its Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, neuroscience, and cancer biology, the G protein-coupled receptor 55 (GPR55) has emerged as a compelling therapeutic target. Modulating its activity holds promise for treating a range of conditions, from neuropathic pain to cancer. This guide provides a comprehensive comparison of the selective GPR55 agonist, ML186, with its corresponding positive and negative control compounds, supported by experimental data and detailed protocols to empower your research.

At the forefront of GPR55 research is this compound, a potent and selective agonist. Understanding its function necessitates the use of appropriate controls to ensure experimental validity. This guide outlines the use of a GPR55 antagonist as a negative control to demonstrate the specificity of this compound's action and a structurally related inactive compound as a baseline negative control.

Performance Comparison of GPR55 Modulators

To quantify the activity of this compound and its antagonist, a β-arrestin recruitment assay is commonly employed. This assay measures the interaction of β-arrestin with the activated GPR55 receptor, a key step in G protein-coupled receptor (GPCR) signaling and desensitization. The data presented below summarizes the potency of this compound and the inhibitory activity of a known GPR55 antagonist, ML193.

CompoundCompound TypeTargetAssay TypePotency (EC50/IC50)
This compound AgonistGPR55β-arrestin recruitment305 nM (EC50)[1]
ML193 AntagonistGPR55β-arrestin recruitment (inhibiting 1 µM this compound)0.12 ± 0.02 µM (IC50)[2]
CID1135734 Inactive AnalogGPR55β-arrestin recruitmentNo activity reported[2]

Key Findings:

  • This compound is a potent agonist of GPR55, with an EC50 value of 305 nM in a β-arrestin recruitment assay.[1]

  • ML193 effectively antagonizes the this compound-induced activation of GPR55, with an IC50 of 0.12 µM.[2]

  • CID1135734, a structurally related compound to GPR55 agonists, has been identified as an inactive compound in GPR55 screening assays and serves as an appropriate negative control.[2]

GPR55 Signaling Pathway

Activation of GPR55 by an agonist like this compound initiates a cascade of intracellular events. The receptor primarily couples to Gα13, leading to the activation of the small GTPase RhoA. This, in turn, stimulates downstream effector pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK), which plays a crucial role in cell proliferation, differentiation, and survival.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) GPR55 GPR55 This compound->GPR55 binds & activates Galpha13 Gα13 GPR55->Galpha13 activates RhoA RhoA Galpha13->RhoA activates ERK ERK1/2 RhoA->ERK activates pERK p-ERK1/2 Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pERK->Downstream regulates ERK->pERK phosphorylates ML193 ML193 (Antagonist) ML193->GPR55 blocks

GPR55 signaling cascade initiated by this compound.

Experimental Workflows

To assess the activity of this compound and its controls, specific experimental workflows are followed. Below are diagrams illustrating a typical β-arrestin recruitment assay for primary screening and a Western blot for ERK1/2 phosphorylation as a downstream signaling assay.

Beta_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow A Seed cells expressing GPR55 and β-arrestin-GFP B Incubate cells (24h) A->B C Pre-treat with antagonist (ML193) or inactive control (CID1135734) B->C D Treat with agonist (this compound) C->D E Incubate (30-45 min) D->E F Image cells using fluorescence microscopy E->F G Quantify β-arrestin-GFP aggregate formation F->G

Workflow for a β-arrestin recruitment assay.

ERK_Phosphorylation_Workflow cluster_workflow ERK1/2 Phosphorylation Western Blot Workflow A Seed cells expressing GPR55 B Serum starve cells (optional) A->B C Pre-treat with antagonist (ML193) or inactive control (CID1135734) B->C D Treat with agonist (this compound) C->D E Lyse cells and collect protein D->E F Perform SDS-PAGE and Western Blotting E->F G Probe with antibodies for p-ERK1/2 and total ERK1/2 F->G H Image and quantify band intensity G->H

Workflow for ERK1/2 phosphorylation Western blot.

Detailed Experimental Protocols

1. β-Arrestin Recruitment Assay

This assay visualizes the translocation of β-arrestin-GFP to the activated GPR55 receptor at the cell membrane.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently co-transfected with plasmids encoding for human GPR55 and β-arrestin2-GFP using a suitable transfection reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • 24 hours post-transfection, cells are seeded into 96-well imaging plates.

    • For antagonist testing, cells are pre-incubated with varying concentrations of ML193 or the inactive control CID1135734 for 30 minutes.

    • This compound is then added to the wells at a final concentration of 1 µM.

    • The plate is incubated at 37°C for 30-45 minutes.

    • Following incubation, cells are fixed with 4% paraformaldehyde and nuclei are stained with DAPI.

  • Imaging and Analysis:

    • Images are acquired using a high-content imaging system.

    • The formation of β-arrestin-GFP aggregates at the plasma membrane is quantified using image analysis software.

    • Data is normalized to the response of this compound alone to determine IC50 values for the antagonist.

2. ERK1/2 Phosphorylation Western Blot

This method detects the phosphorylation of ERK1/2 in response to GPR55 activation.

  • Cell Culture and Treatment:

    • U2OS cells stably expressing GPR55 are cultured in McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin.

    • Prior to treatment, cells are often serum-starved for 4-6 hours to reduce basal ERK phosphorylation.

    • Cells are pre-treated with ML193 or CID1135734 for 30 minutes before the addition of this compound (1 µM) for 5-15 minutes.

  • Protein Extraction and Quantification:

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Cell lysates are centrifuged, and the supernatant containing the protein is collected.

    • Protein concentration is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • The band intensities are quantified using densitometry software.

    • The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation.

By utilizing the information and protocols in this guide, researchers can confidently design and execute experiments to investigate the role of GPR55 and the effects of its modulation by compounds like this compound.

References

Reproducibility of ML186 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of ML186: A Potent and Selective Inhibitor of the M2 Isoform of Pyruvate Kinase (PKM2)

Introduction

This compound is a small molecule inhibitor that has garnered significant interest within the research community for its high potency and selectivity in targeting the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key metabolic enzyme that is frequently overexpressed in cancer cells and plays a crucial role in tumor growth and proliferation. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Comparative Data of PKM2 Inhibitors

To objectively assess the performance of this compound, its key quantitative data are presented alongside other known PKM2 inhibitors. The table below summarizes the half-maximal inhibitory concentration (IC50) and other relevant parameters, providing a clear comparison of their efficacy.

CompoundTargetIC50 (μM)Assay ConditionsReference
This compound PKM20.3 Recombinant human PKM2, biochemical assay[1][2]
Compound 3kPKM20.9Recombinant human PKM2, biochemical assay[3]
ShikoninPKM20.5Purified PKM2 from tumor cells[4]
TEPP-46PKM2 (activator)AC50 = 0.03Recombinant human PKM2, biochemical assay

Note: TEPP-46 is included as a reference PKM2 activator to provide a broader context of compounds targeting this enzyme.

Experimental Protocols

The reproducibility of experimental results is paramount in scientific research. Below are the detailed methodologies for the key experiments cited in the evaluation of this compound.

Recombinant Human PKM2 Inhibition Assay

This biochemical assay is used to determine the IC50 value of inhibitor compounds against PKM2.

  • Enzyme and Substrates: Recombinant human PKM2 is expressed and purified. The substrates phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP) are prepared in assay buffer.

  • Assay Buffer: The reaction is typically carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, and 1 mM dithiothreitol (DTT).

  • Inhibitor Preparation: this compound and other test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by adding lactate dehydrogenase (LDH) and NADH to the assay mixture, which couples the production of pyruvate to the oxidation of NADH. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay assesses the effect of PKM2 inhibitors on the proliferation of cancer cells.

  • Cell Culture: Cancer cell lines known to overexpress PKM2 (e.g., A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound or other inhibitors for a specified period (e.g., 72 hours).

  • Proliferation Measurement: Cell viability is measured using a standard method such as the MTT assay or by using a cell counting kit. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

PKM2 Inhibition by this compound and its Downstream Effects

The diagram below illustrates the central role of PKM2 in cancer cell metabolism and how its inhibition by this compound disrupts these processes.

PKM2_Inhibition_Pathway cluster_0 Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Macromolecule Biosynthesis Glycolysis->Biosynthesis PKM2 Pyruvate Kinase M2 (PKM2) PEP->PKM2 Substrate Pyruvate Pyruvate PKM2->Pyruvate Product Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA This compound This compound This compound->PKM2 Inhibits IC50_Determination_Workflow start Start reagents Prepare Enzyme, Substrates, and Buffers start->reagents dilution Serially Dilute Inhibitor Compound reagents->dilution reaction Initiate Enzymatic Reaction dilution->reaction measurement Measure Reaction Rate (e.g., Spectrophotometry) reaction->measurement analysis Plot Dose-Response Curve measurement->analysis ic50 Calculate IC50 Value analysis->ic50 end End ic50->end

References

Cross-Validation of ML186 Findings: A Comparative Analysis of GPR55 Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the selective GPR55 agonist, ML186, reveals consistent findings across multiple experimental platforms, corroborating its role as a potent activator of the orphan G protein-coupled receptor 55. This guide provides a comparative analysis of this compound's performance against other methods and alternative GPR55 ligands, supported by experimental data and detailed protocols.

This compound has been identified as a selective agonist for the G protein-coupled receptor 55 (GPR55), a receptor implicated in various physiological processes including pain sensation, inflammation, and cancer cell proliferation. To rigorously validate the initial findings, the effects of this compound on GPR55 activation have been cross-validated using a variety of in vitro and in vivo methodologies. This comparison guide summarizes the key quantitative data, outlines the experimental protocols, and provides visual representations of the signaling pathways and workflows involved.

Comparative Analysis of GPR55 Agonist Potency

The potency of this compound in activating GPR55 has been quantified and compared with other known GPR55 ligands across different functional assays. The following table summarizes the half-maximal effective concentration (EC50) or potency (pEC50) values obtained from these studies.

CompoundAssay TypeCell LinePotency (EC50/pEC50)Reference
This compound β-Arrestin RecruitmentHEK293305 nM[1]
L-α-lysophosphatidylinositol (LPI)[35S]GTPγS BindingMDA-MB-231pEC50 = 6.47[2]
L-α-lysophosphatidylinositol (LPI)Intracellular Ca2+ MobilizationHEK293pEC50 = 7.2[2]
O-1602[35S]GTPγS BindingHEK293TEC50 ≈ 2 nM[3]
Abnormal Cannabidiol (Abn-CBD)[35S]GTPγS BindingHEK293TEC50 ≈ 2 nM[3]

Cross-Validation Methods

The findings of this compound's activity have been corroborated through several independent methods:

  • Alternative Agonists: The effects of this compound are compared with those of other GPR55 agonists, such as the endogenous ligand L-α-lysophosphatidylinositol (LPI) and the synthetic agonist O-1602.

  • Genetic Knockout: The use of GPR55 knockout (GPR55-/-) mice provides a crucial validation tool. The absence of a response to GPR55 agonists in these animals confirms that the observed effects are indeed mediated by the GPR55 receptor.

  • Multiple Functional Assays: The activity of this compound has been assessed across a range of downstream signaling assays, including ERK phosphorylation and PKC βII translocation, demonstrating its ability to initiate the GPR55 signaling cascade.[1]

Signaling Pathway and Experimental Workflow

The activation of GPR55 by an agonist like this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate the GPR55 signaling pathway and a typical experimental workflow for assessing agonist activity.

GPR55_Signaling_Pathway This compound This compound (Agonist) GPR55 GPR55 Receptor This compound->GPR55 G_protein Gαq/13 GPR55->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation PKC->ERK

Caption: GPR55 signaling pathway activated by an agonist.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Validation cell_culture Cell Culture (e.g., HEK293 expressing GPR55) compound_treatment Compound Treatment (this compound, Other Agonists) cell_culture->compound_treatment assay Functional Assay ([³⁵S]GTPγS, Ca²⁺, ERK) compound_treatment->assay data_analysis Data Analysis (EC₅₀ Determination) assay->data_analysis wt_mice Wild-Type Mice agonist_admin Agonist Administration wt_mice->agonist_admin ko_mice GPR55⁻/⁻ Mice ko_mice->agonist_admin phenotypic_assay Phenotypic Assay (e.g., Colonic Motility) agonist_admin->phenotypic_assay comparison Comparison of Responses phenotypic_assay->comparison

Caption: Experimental workflow for GPR55 agonist validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

[35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing GPR55.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), GDP (10 µM), and varying concentrations of the agonist (e.g., this compound).

  • Initiation: Add [35S]GTPγS (0.1 nM) to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

  • Cell Preparation: Plate GPR55-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 1 hour at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add varying concentrations of the agonist to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: Calculate the change in fluorescence and plot it against the agonist concentration to determine the EC50 value.

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK) as a downstream indicator of GPR55 signaling.

  • Cell Culture and Starvation: Culture GPR55-expressing cells and serum-starve them for 12-24 hours prior to the experiment.

  • Agonist Stimulation: Treat the cells with different concentrations of the agonist for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting or ELISA: Analyze the levels of phosphorylated ERK (p-ERK) and total ERK using either Western blotting with specific antibodies or a dedicated ELISA kit.

  • Data Analysis: Quantify the p-ERK/total ERK ratio and plot it against the agonist concentration to determine the EC50.

Conclusion

The cross-validation of this compound findings through multiple, independent methodologies provides strong evidence for its role as a selective and potent GPR55 agonist. The consistency of the data across different assay platforms and in comparison with other GPR55 ligands, as well as the lack of effect in GPR55 knockout models, solidifies the understanding of this compound's mechanism of action. These validated findings and detailed protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the GPR55 receptor.

References

ML186 in the Landscape of Ferroptosis Induction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis-inducing agents is critical for advancing research in areas such as oncology and neurodegenerative diseases. This guide provides a comparative analysis of ML186, a small molecule inducer of ferroptosis, with other commonly used alternatives, supported by available experimental data.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Small molecules that can modulate this pathway are invaluable tools for both basic research and as potential therapeutic agents. This compound has emerged as one such tool, often used to trigger ferroptosis in experimental settings. However, a comprehensive understanding of its performance in relation to other agents is essential for robust experimental design and interpretation.

Mechanism of Action: An Evolving Picture

Initially, this compound, along with structurally related compounds like RSL3 and ML162, was widely considered to be a direct inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its inhibition leads to their accumulation and subsequent ferroptotic cell death.

However, recent studies have challenged this direct inhibition model. Emerging evidence suggests that ML162, and by extension this compound, may not directly inhibit purified GPX4 in vitro. Instead, these compounds have been shown to be effective inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1] The precise mechanism by which TXNRD1 inhibition leads to ferroptosis is still under investigation, as not all TXNRD1 inhibitors induce this form of cell death. This suggests a more complex interplay of cellular redox systems is at play.

Comparative Analysis with Alternative Ferroptosis Modulators

The efficacy and mechanism of this compound can be better understood when compared with other well-characterized ferroptosis inducers and inhibitors.

CompoundTarget/Mechanism of ActionTypical Concentration/PotencyKey Features
This compound Previously thought to be a direct GPX4 inhibitor; recent evidence suggests it may target TXNRD1.Data on IC50 for ferroptosis induction is not readily available in public literature.Often used in conjunction with RSL3 and ML162. The evolving understanding of its mechanism warrants careful interpretation of experimental results.
Erastin Inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of glutathione (GSH), a necessary cofactor for GPX4 activity.Typically used in the 1-10 µM range.Induces ferroptosis by limiting the cell's antioxidant capacity at the substrate level for GPX4.
RSL3 Previously considered a direct GPX4 inhibitor; now also implicated as a TXNRD1 inhibitor.IC50 of ~0.5 µM in A549 lung cancer cells.[1]A potent inducer of ferroptosis, often used as a positive control.
Ferrostatin-1 A radical-trapping antioxidant that prevents lipid peroxidation.IC50 of ~60 nM for inhibiting erastin-induced ferroptosis.A potent and specific inhibitor of ferroptosis, often used to confirm that cell death is occurring through this pathway.

Experimental Protocols and Considerations

Due to the limited availability of specific, detailed protocols for this compound in the public domain, researchers are advised to adapt general protocols for inducing and measuring ferroptosis. A typical workflow for assessing the effect of this compound and its alternatives is outlined below.

General Experimental Workflow for Assessing Ferroptosis Induction

G cluster_0 Cell Culture & Treatment cluster_1 Assessment of Cell Viability cluster_2 Mechanistic Validation A Seed cells at an appropriate density B Treat cells with a dose range of this compound or alternatives (e.g., Erastin, RSL3) A->B C Include a vehicle control (e.g., DMSO) D Include a positive control for ferroptosis inhibition (e.g., Ferrostatin-1) E Perform a cell viability assay (e.g., CellTiter-Glo, MTS assay) B->E G Measure lipid peroxidation (e.g., using C11-BODIPY 581/591) B->G H Measure intracellular iron levels (e.g., using FerroOrange) B->H I Assess GPX4 and TXNRD1 activity or expression B->I F Determine IC50 values E->F

Caption: A generalized workflow for studying ferroptosis induced by this compound and its alternatives.

Key Methodological Considerations:
  • Cell Line Selection: The sensitivity to ferroptosis inducers can vary significantly between different cell lines. It is crucial to select a cell line relevant to the research question and to characterize its response to various inducers.

  • Dose-Response and Time-Course Experiments: To accurately determine the potency of this compound and its alternatives, it is essential to perform comprehensive dose-response and time-course experiments.

  • Validation of Ferroptosis: Cell death induced by this compound should be confirmed as ferroptosis by demonstrating its rescue with specific inhibitors like ferrostatin-1 and its dependence on iron through the use of iron chelators.

  • Physicochemical Properties: Information regarding the solubility and stability of this compound in cell culture media is not widely published. Researchers should empirically determine these parameters to ensure accurate and reproducible results.

Signaling Pathways Implicated in this compound-Induced Ferroptosis

The signaling pathway leading to ferroptosis upon treatment with this compound and similar compounds is centered on the inactivation of cellular antioxidant systems, leading to the accumulation of lipid peroxides.

G cluster_0 This compound / RSL3 cluster_1 Primary Target (Hypothesized) cluster_2 Downstream Effects cluster_3 Cellular Outcome This compound This compound / RSL3 TXNRD1 TXNRD1 Inhibition This compound->TXNRD1 Inhibits GPX4_inactivation Indirect GPX4 Inactivation TXNRD1->GPX4_inactivation Leads to Lipid_ROS Lipid Peroxidation GPX4_inactivation->Lipid_ROS Promotes GSH_depletion GSH Depletion GSH_depletion->GPX4_inactivation Substrate depletion Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Erastin Erastin SystemXc System Xc- Erastin->SystemXc Inhibits SystemXc->GSH_depletion Cystine uptake↓ Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS Inhibits (Radical Trapping)

Caption: Signaling pathways of this compound and key alternatives in ferroptosis modulation.

Conclusion

This compound is a valuable tool for inducing ferroptosis in cellular models. However, the understanding of its precise mechanism of action is evolving, with recent evidence pointing towards TXNRD1 as a potential target rather than direct GPX4 inhibition. To ensure the rigor and reproducibility of research, it is imperative to:

  • Acknowledge the current understanding of the mechanism of action of this compound.

  • Conduct thorough dose-response experiments to determine its potency in the specific experimental system.

  • Include appropriate controls, such as other ferroptosis inducers (Erastin, RSL3) and inhibitors (Ferrostatin-1), for comparative analysis.

  • Validate that the observed cell death is indeed ferroptosis through mechanistic assays.

As research in the field of ferroptosis continues to advance, a more detailed picture of the activity of this compound and other small molecule modulators will undoubtedly emerge, paving the way for more targeted and effective therapeutic strategies.

References

Safety Operating Guide

Navigating the Disposal of ML186: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of small molecule inhibitors like ML186 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe operational workflows and adherence to regulatory standards.

Quantitative Data Summary for Chemical Waste Disposal

The following table summarizes key quantitative and qualitative parameters for the safe disposal of laboratory chemical waste, based on general best practices. These guidelines are essential for minimizing risks associated with chemical handling.

ParameterGuidelineRationale
pH for Aqueous Waste Adjust to a neutral range (typically between 5.0 and 12.5) before considering drain disposal, if local regulations permit.[1]Prevents corrosion of plumbing and protects aquatic life from extreme pH levels.
Container Fullness Fill containers to no more than 90% of their capacity.Allows for vapor expansion and reduces the risk of spills from overfilling.
Satellite Accumulation Accumulate no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a laboratory at any one time.[2]Adheres to regulatory limits for waste accumulation at the point of generation, ensuring timely removal and reducing storage hazards.
Empty Container Rinsing For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3]Ensures that residual amounts of highly toxic substances are not inadvertently released into the environment.
Storage Duration Partially filled, properly labeled containers may remain in a satellite accumulation area for up to one year.[1]Provides a clear timeframe for the management and disposal of accumulated waste, preventing long-term storage of unknown hazards.

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol outlines the step-by-step methodology for the safe collection and preparation of waste containing the small molecule inhibitor this compound for disposal.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with the chemical nature of this compound and any solvents used.

  • Hazardous waste labels.

  • Secondary containment bin.

  • Spill kit.

Procedure:

  • Segregation:

    • Collect waste containing this compound separately from other chemical waste streams.

    • If this compound is in a solvent, segregate it based on the solvent's properties (e.g., halogenated vs. non-halogenated).[4] Do not mix incompatible waste types.[1]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the solvent if applicable.

    • Include the date when the first drop of waste was added to the container (accumulation start date).

  • Waste Accumulation:

    • Keep the waste container securely closed except when adding waste.[4]

    • Store the container in a designated satellite accumulation area within the laboratory.[1]

    • Place the waste container in a secondary containment bin to prevent the spread of potential spills.[5]

  • Full Container Management:

    • Once the container is full (not exceeding 90% capacity), seal it tightly.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for proper disposal.

  • Disposal of Empty this compound Vials:

    • If the original container of this compound is empty, it must be triple-rinsed with a suitable solvent.[5]

    • The first rinseate must be collected and disposed of as hazardous waste. For highly toxic substances, the first three rinses must be collected.[3]

    • After thorough rinsing, deface the label on the empty container and dispose of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from waste generation to final removal from the laboratory.

ML186_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (e.g., solid, liquid, halogenated) ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container accumulate Accumulate Waste in Satellite Accumulation Area container->accumulate storage Store in Secondary Containment Keep Container Closed accumulate->storage full Container Full? storage->full full->accumulate No seal Seal Container & Request Pickup from EHS full->seal Yes end End: Waste Removed for Disposal seal->end

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance is designed to ensure that the handling and disposal of this compound are conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific waste management policies and your chemical hygiene plan for detailed requirements.

References

Essential Safety and Handling Protocols for ML186

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for ML186 was identified during the information retrieval process. The following guidance is based on best practices for handling novel chemical compounds of unknown toxicity in a research laboratory setting. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure user safety and proper management of the compound from receipt to disposal.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical when handling compounds with unknown hazard profiles. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes Safety GogglesMust be ANSI Z87.1 certified, provide splash protection, and be worn at all times in the laboratory.
Face Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashes or aerosol generation.
Hands Disposable Nitrile GlovesDouble-gloving is recommended. Check for tears and replace immediately if compromised.
Body Laboratory CoatShould be fully buttoned with sleeves rolled down. A chemically resistant apron is recommended for larger quantities.
Respiratory N95 Respirator or higherRequired when handling the solid compound or when there is a risk of aerosolization. Use within a certified chemical fume hood is the primary engineering control.
Feet Closed-toe ShoesMust fully cover the feet.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is necessary to minimize exposure and ensure the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.

Preparation of Solutions
  • Location: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood.

  • Dissolving: Add solvent to the solid slowly to avoid splashing.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations.
Solutions of this compound Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by EHS.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated solid hazardous waste container.

Experimental Workflow for Handling a Novel Compound

The following diagram illustrates a standard workflow for safely handling a novel compound like this compound in a laboratory setting.

G Figure 1. General Workflow for Handling this compound A Review Safety Information & Prepare PPE B Prepare Work Area in Chemical Fume Hood A->B C Retrieve this compound from Storage B->C D Weigh Solid or Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F I Return this compound to Storage E->I G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H J Remove and Dispose of PPE H->J I->J

Caption: Figure 1. General Workflow for Handling this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML186
Reactant of Route 2
Reactant of Route 2
ML186

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.